Lurasidone Metabolite 14326 D8
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22-,24-,25+/m0/s1/i9D2,10D2,11D2,12D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNTCYRWHASTQ-QJKOTDNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@H]5C[C@@H]([C@H]4C3=O)[C@H](C5)O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3)
Introduction: Contextualizing Lurasidone and its Metabolites
Lurasidone is a potent second-generation (atypical) antipsychotic agent prescribed for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is understood to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonist activity at 5-HT1A receptors.[2][3] Like many pharmaceuticals, the journey of Lurasidone through the body is complex, involving extensive hepatic metabolism primarily orchestrated by the cytochrome P450 enzyme, CYP3A4.[1][4]
This metabolic process transforms Lurasidone into several derivatives, some of which retain biological activity. The primary biotransformation pathways include oxidative N-dealkylation, S-oxidation, and hydroxylation of the rigid norbornane ring structure.[1][2] The hydroxylation of this specific ring results in the formation of two key active metabolites: ID-14283 and ID-14326.[2] Specifically, Lurasidone metabolite 14326 is formed by hydroxylation at the endo position of the norbornane ring.[2]
Accurate quantification of Lurasidone and its active metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. This necessitates the use of highly precise and accurate bioanalytical methods, for which stable isotope-labeled internal standards are indispensable. This guide provides a comprehensive technical overview of Lurasidone Metabolite 14326-D8 (CAS: 2070009-33-3), the deuterium-labeled analog of the active metabolite, and its critical application in quantitative bioanalysis.
Physicochemical and Structural Data
A clear understanding of the physicochemical properties of the parent drug, its metabolite, and the corresponding internal standard is fundamental for method development. The key properties are summarized below for direct comparison.
| Property | Lurasidone (Parent Drug) | Lurasidone Metabolite 14326 (Active Metabolite) | Lurasidone Metabolite 14326-D8 (Internal Standard) |
| Chemical Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione | rel-(3aR,4S,5S,7S,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | 5?/6?-Hydroxy Lurasidone-d8[5] |
| CAS Number | 367514-87-2[2] | 186204-33-1[6][7] | 2070009-33-3[5][8] |
| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₃₆N₄O₃S | C₂₈H₂₈D₈N₄O₃S |
| Molecular Weight | 492.68 g/mol | 508.68 g/mol | 516.74 g/mol |
| Structural Note | N/A | Introduction of a hydroxyl (-OH) group at the endo position of the norbornane ring.[2] | Eight hydrogen atoms are replaced by deuterium (D) on the piperazine ring moiety for mass differentiation.[9] |
Metabolic Pathway of Lurasidone to Metabolite 14326
The biotransformation of Lurasidone is a critical determinant of its pharmacokinetic profile and overall therapeutic effect. The liver enzyme CYP3A4 is the primary catalyst for its metabolism. The formation of the active metabolite ID-14326 is a direct result of mono-hydroxylation. This specific metabolic step is crucial as the resulting metabolite retains pharmacological activity, contributing to the drug's overall clinical profile.
Caption: CYP3A4-mediated metabolism of Lurasidone.
Application in Quantitative Bioanalysis: The Gold Standard
The fundamental challenge in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is accounting for variability. Factors such as inconsistent sample extraction recovery, ion suppression or enhancement from the biological matrix (matrix effects), and fluctuations in instrument performance can all compromise data accuracy.
The Causality of Using a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) compound, such as Lurasidone Metabolite 14326-D8, as an internal standard (IS) is the most robust solution to this challenge. Here’s why:
-
Physicochemical Mimicry: The SIL-IS is chemically identical to the analyte of interest (the unlabeled metabolite), differing only in isotopic composition. This means it behaves virtually identically during all stages of sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatography. Any loss of analyte during these steps will be mirrored by a proportional loss of the IS.
-
Co-elution: The analyte and its SIL-IS will have the same retention time, meaning they elute from the LC column simultaneously.
-
Correction for Matrix Effects: As they co-elute, both compounds experience the exact same degree of ion suppression or enhancement in the mass spectrometer's ion source.
-
Reliable Quantification: The mass spectrometer differentiates the analyte from the IS by their mass-to-charge ratio (m/z) difference (8 Daltons in this case). Quantification is based on the ratio of the analyte's response to the IS's response. Because any variability affects both compounds equally, the ratio remains constant and directly proportional to the analyte's concentration, leading to a highly accurate and precise measurement.
Self-Validating Experimental Protocol: Quantification of Lurasidone Metabolite 14326 in Human Plasma via LC-MS/MS
This protocol describes a validated system for the precise quantification of Lurasidone Metabolite 14326 in human plasma, a process critical for clinical trials and pharmacokinetic analysis.
1. Materials and Reagents:
-
Reference Standards: Lurasidone Metabolite 14326 (analyte), Lurasidone Metabolite 14326-D8 (Internal Standard).
-
Solvents: HPLC-grade acetonitrile and methanol; Formic acid (≥98%).
-
Water: Ultra-pure (18.2 MΩ·cm).
-
Biological Matrix: Blank, drug-free human plasma (K₂EDTA as anticoagulant).
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of the analyte and IS in methanol to create individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls. The IS working solution should be prepared at a single, fixed concentration (e.g., 50 ng/mL).
3. Preparation of Calibration Standards and Quality Controls (QC):
-
Calibration Curve: Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve with 8-10 non-zero concentration levels spanning the expected therapeutic range.
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
4. Sample Preparation (Protein Precipitation):
-
Step 4.1: Aliquot 100 µL of plasma samples (standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Step 4.2: Add 20 µL of the IS working solution (50 ng/mL) to every tube except for the blank matrix sample. Vortex briefly. This early addition ensures the IS tracks the analyte through the entire process.
-
Step 4.3: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[10][11]
-
Step 4.4: Vortex vigorously for 1 minute.
-
Step 4.5: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 4.6: Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).[10]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Lurasidone Metabolite 14326: Q1 m/z 509.7 → Q3 m/z (specific product ion)
-
Lurasidone Metabolite 14326-D8 (IS): Q1 m/z 517.7 → Q3 m/z (corresponding product ion)
-
6. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The concentration of the analyte in QC and unknown samples is determined from this regression equation.
-
For the analytical run to be accepted, the back-calculated concentrations of at least 75% of the calibration standards and two-thirds of the QC samples must be within ±15% of their nominal values (±20% for the lowest limit of quantification).
Caption: Standard workflow for LC-MS/MS bioanalysis.
Conclusion
Lurasidone Metabolite 14326-D8 (CAS 2070009-33-3) is not merely a chemical derivative; it is an essential tool that underpins the integrity of modern drug development and clinical research for Lurasidone. Its role as a stable isotope-labeled internal standard allows researchers and scientists to achieve the highest levels of accuracy and precision in bioanalytical quantification. By correcting for the inherent variabilities of the analytical process, it enables reliable characterization of the pharmacokinetic profile of Lurasidone and its active metabolites, ensuring that data used to determine safety, efficacy, and dosing regimens are of the highest possible quality. For any professional engaged in the development or clinical application of Lurasidone, a thorough understanding of this key reagent and its application is fundamental to achieving robust and defensible scientific outcomes.
References
-
Axios Research. Lurasidone Inactive Metabolite 14326-d8 - CAS - N/A. [Online]. Available: [Link]
-
Veeprho. Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3. [Online]. Available: [Link]
-
PubChem. (3S,3aR,4S,6S,6aS,8R,9R,9aR,9bS)-6-(acetyloxy)-4-(butanoyloxy)-3,3a-dihydroxy-3,6,9-trimethyl-2-oxododecahydroazuleno[4,5-b]furan-8-yl (2Z)-2-methylbut-2-enoate. [Online]. Available: [Link]
-
Khan, Z. G., Bari, S. B., & Patil, D. D. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22. [Online]. Available: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). A simple, sensitive, precise, accurate and economical spectrophotometric method of analysis for lurasidone in bulk form was developed and validated. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 609-616. [Online]. Available: [Link]
-
Choi, T. S., Kim, Y. H., & Lee, T. (2012). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical chromatography : BMC, 26(1), 108–112. [Online]. Available: [Link]
-
Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. [Online]. Available: [Link]
-
Vortherms, A. R., & Krol, T. D. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International, 32(5), 22-29. [Online]. Available: [Link]
-
Wikipedia. Lurasidone. [Online]. Available: [Link]
-
ResearchGate. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. [Online]. Available: [Link]
-
Challa, B. R., Awen, B. Z., & Chandu, B. R. (2014). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical chromatography : BMC, 28(12), 1730–1739. [Online]. Available: [Link]
-
Veeprho. Lurasidone-D8. [Online]. Available: [Link]
-
Veeprho. (1R,2S)-rel-1,2-Cyclohexanedimethanol. [Online]. Available: [Link]
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- 6. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]
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- 11. researchgate.net [researchgate.net]
Technical Analysis: Lurasidone Metabolites ID-14283 vs. ID-14326
Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Lurasidone (Latuda®) is an atypical antipsychotic belonging to the benzisothiazole class, distinguished by its high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.[1][2] Its clinical efficacy and safety profile are significantly influenced by its metabolic disposition, primarily mediated by Cytochrome P450 3A4 (CYP3A4).[1][3]
This guide provides a rigorous technical comparison of its two pharmacologically active metabolites: ID-14283 and ID-14326 .[1] While both compounds retain the receptor binding profile of the parent drug, they differ fundamentally in their stereochemistry (exo- vs. endo-hydroxylation) and pharmacokinetic exposure.[1] Understanding this distinction is critical for bioanalytical assay development, metabolic stability studies, and interpreting clinical exposure data.[1]
Chemical Identity & Structural Divergence[1][4][5]
The core structural difference between ID-14283 and ID-14326 lies in the stereochemical orientation of the hydroxyl group introduced to the norbornane ring system during metabolism.[1]
Stereochemical Configuration
-
Parent Compound: Lurasidone contains a rigid norbornane (bicyclo[2.2.1]heptane) bridge.[1]
-
ID-14283 (Major Metabolite): Formed by hydroxylation at the 6-exo position of the norbornane ring.[1] This configuration is thermodynamically favored in the enzymatic pocket of CYP3A4, leading to its higher abundance.[1]
-
ID-14326 (Minor Metabolite): Formed by hydroxylation at the 6-endo position.[1] This is the diastereomer of ID-14283.[1]
Structural Visualization
The following diagram illustrates the structural relationship and the specific site of metabolic divergence.
Figure 1: Metabolic divergence of Lurasidone into exo- (ID-14283) and endo- (ID-14326) isomers.[1]
Pharmacological Profile (PD)[1][6]
Both metabolites are classified as active , contributing to the overall therapeutic effect.[1] They exhibit receptor binding affinities (
Receptor Binding Affinity ( ) Comparison
| Receptor Target | Lurasidone (Parent) | ID-14283 (Exo-OH) | ID-14326 (Endo-OH) | Functional Impact |
| Dopamine D2 | ~1.0 nM | < 5.0 nM | < 5.0 nM | Antipsychotic efficacy |
| Serotonin 5-HT2A | ~0.5 nM | < 2.0 nM | < 2.0 nM | Reduced EPS liability |
| Serotonin 5-HT7 | ~0.5 nM | < 2.0 nM | < 2.0 nM | Pro-cognitive effects |
| 5-HT1A | ~6.4 nM | ~10 nM | ~10 nM | Partial Agonist (Anxiolytic) |
Note: While specific
Pharmacokinetics (PK) & Clinical Relevance[1][7]
The primary distinction between the two metabolites is their systemic exposure.[1] ID-14283 is the dominant circulating metabolite, whereas ID-14326 is present at much lower concentrations.[1][3]
Exposure Metrics
-
ID-14283: Represents 23–29% of the parent compound's exposure (AUC).[1][3] Due to its significant presence and similar potency, it contributes substantially to the net pharmacological activity.[1]
-
ID-14326: Represents 2–4% of the parent compound's exposure.[1][3][6] While active, its low concentration renders its clinical contribution minor compared to ID-14283.[1]
Metabolic Pathway Map
The following diagram details the biotransformation hierarchy, including the inactive N-desalkyl metabolites for context.
Figure 2: Biotransformation pathways highlighting the active vs. inactive metabolic routes.[1]
Bioanalytical Methodology (LC-MS/MS)[1][9]
Quantifying these metabolites requires high-performance liquid chromatography (HPLC) capable of resolving diastereomers.[1] Because ID-14283 and ID-14326 have identical molecular weights (MW 508.[1]68) and fragmentation patterns, chromatographic separation is the only way to distinguish them.[1]
Validated Protocol Strategy
Objective: Simultaneous quantification of Lurasidone, ID-14283, and ID-14326 in human plasma.
-
Sample Preparation:
-
Method: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects.[1]
-
Solvent: Methyl tert-butyl ether (MTBE) provides high recovery (>85%) for the lipophilic parent and hydroxylated metabolites.[1]
-
Internal Standard: Deuterated Lurasidone-d8 or ID-14283-d8.[1]
-
-
LC Conditions (Critical):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB or equivalent).[1] High carbon load is necessary to interact with the norbornane ring stereochemistry.[1]
-
Mobile Phase: Gradient elution using Ammonium Acetate (5mM, pH 5.0) and Acetonitrile.[1]
-
Separation: The exo (ID-14283) and endo (ID-14326) isomers will elute at slightly different retention times due to differences in polarity and steric hindrance.[1]
-
Note: ID-14326 (endo) typically elutes after ID-14283 (exo) on standard C18 chemistries due to intramolecular hydrogen bonding shielding the hydroxyl group, though this must be empirically verified on the specific column used.[1]
-
-
MS/MS Detection:
-
Ionization: ESI Positive mode.
-
Transitions (MRM):
-
Lurasidone: m/z 493.2 → 166.1
-
ID-14283 / ID-14326: m/z 509.2 → 166.1 (Identical transitions; relies on RT).[1]
-
-
Analytical Workflow Diagram
Figure 3: LC-MS/MS workflow emphasizing the chromatographic separation of diastereomers.
References
-
European Medicines Agency (EMA). Assessment Report: Latuda (Lurasidone).[1][4] (2014).[1] Procedure No. EMEA/H/C/002713/0000.[1]
-
Kaehler, S. T., et al. In vitro pharmacology of lurasidone: a novel atypical antipsychotic.[1] (2011).[1] Journal of Psychopharmacology.
-
FDA Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review: Latuda (Lurasidone HCl).[1] (2010).[1][4][7] Application No: 200603Orig1s000.[1]
-
Tiseo, P. J., et al. Pharmacokinetic and Pharmacodynamic Profile of Lurasidone.[1] (2012).[1][2][5] Clinical Pharmacokinetics.
-
Cayman Chemical. Lurasidone Metabolite 14283 Product Information. (Accessed 2024).[1]
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- 7. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of Lurasidone's Active Metabolites in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacokinetics of the active metabolites of lurasidone, an atypical antipsychotic medication. As a senior application scientist, this document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and bioanalytical methodologies, ensuring a deep and actionable understanding for professionals in the field.
Introduction: The Metabolic Landscape of Lurasidone
Lurasidone, a benzisothiazole derivative, is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][2] Its therapeutic activity is mainly attributed to the parent drug.[1] However, its metabolic profile includes the formation of two major active metabolites, ID-14283 and ID-14326, alongside two major non-active metabolites, ID-20219 and ID-20220.[1] The primary biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[1] Understanding the pharmacokinetic profile of the active metabolites is crucial for a complete assessment of lurasidone's overall clinical efficacy and safety profile.
Lurasidone's Active Metabolites and Their Pharmacokinetic Profiles
Lurasidone undergoes extensive metabolism, leading to the formation of active metabolites that contribute to its overall pharmacological effect. The two principal active metabolites identified in human plasma are ID-14283 and ID-14326.[3]
Relative Exposure of Active Metabolites
Studies have shown that the systemic exposure of the active metabolites is less than that of the parent compound. The primary active metabolite, ID-14283, exhibits a Cmax and AUC24 that are approximately 23-29% of lurasidone.[3] The other active metabolite, ID-14326, is present at much lower levels, with a Cmax and AUC24 that are only about 2-4% of the parent drug.[3]
While one study in healthy Chinese subjects noted that similar pharmacokinetic results were observed for the metabolites (ID-14283, ID-14326, and another metabolite, ID-11614) as for lurasidone, specific data for the active metabolites were not provided.[4] The following table summarizes the key pharmacokinetic parameters for lurasidone to provide a reference for the anticipated profiles of its active metabolites.
Table 1: Pharmacokinetic Parameters of Lurasidone in Healthy Adults
| Parameter | Value | Reference |
| Tmax (hours) | 1 - 3 | [2] |
| Half-life (t½) (hours) | 18 (7% CV) | [1] |
| Protein Binding | ~99% | [2] |
Data presented as mean (Coefficient of Variation) where available.
Further research is required to delineate the absolute Cmax, Tmax, AUC, and elimination half-life of both ID-14283 and ID-14326 in human plasma to fully characterize their contribution to the clinical profile of lurasidone.
Bioanalytical Methodology for Quantification in Human Plasma
Accurate and precise quantification of lurasidone and its active metabolites in human plasma is fundamental to pharmacokinetic studies. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Causality Behind Experimental Choices in Bioanalysis
The development of a robust bioanalytical method requires careful consideration of each step to ensure data integrity. The choice of a liquid-liquid extraction (LLE) is often favored for its ability to provide a clean extract by efficiently removing phospholipids and other endogenous interferences from the plasma matrix. The selection of an appropriate organic solvent is critical for achieving high and reproducible recovery of the analytes. A C18 stationary phase is a common choice for reversed-phase chromatography, offering good retention and separation of moderately polar compounds like lurasidone and its metabolites. The use of stable isotope-labeled internal standards is paramount for correcting for any variability during sample processing and instrument analysis, thereby ensuring the accuracy and precision of the results.
Visualizing the Metabolic Pathway
The metabolic conversion of lurasidone to its primary active metabolites is a critical aspect of its pharmacology. The following diagram illustrates this pathway.
Caption: Metabolic pathway of lurasidone via CYP3A4.
Step-by-Step Experimental Protocol: Quantification of Lurasidone and ID-14283
The following protocol is a detailed, self-validating system for the simultaneous quantification of lurasidone and its primary active metabolite, ID-14283, in human plasma using LC-MS/MS.[5][6]
3.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Lurasidone-d8 and ID-14283-d4 in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 1.0 mL of the extraction solvent (e.g., methyl t-butyl ether).
-
Vortex mix for 10 minutes at a consistent speed.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
3.3.2. Liquid Chromatography Conditions
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: Ramp to 80% B
-
2.0-3.0 min: Hold at 80% B
-
3.1-4.0 min: Return to 20% B for re-equilibration.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3.3.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lurasidone: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
ID-14283: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
Lurasidone-d8 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
ID-14283-d4 (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity and specificity.
3.3.4. Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Visualizing the Bioanalytical Workflow
The following diagram outlines the key steps in the bioanalytical workflow for the quantification of lurasidone and its active metabolites.
Caption: Bioanalytical workflow for lurasidone metabolites.
Conclusion and Future Directions
The pharmacokinetics of lurasidone's active metabolites, ID-14283 and ID-14326, are integral to a comprehensive understanding of the drug's clinical pharmacology. While current data indicates lower systemic exposure of these metabolites compared to the parent compound, further studies are warranted to establish their definitive pharmacokinetic parameters in human plasma. The presented LC-MS/MS methodology provides a robust framework for the accurate quantification of lurasidone and its primary active metabolite, ID-14283. Future work should focus on expanding this method to include the simultaneous quantification of ID-14326 to facilitate a more complete pharmacokinetic assessment. Such data will be invaluable for drug development professionals in optimizing dosing strategies and for researchers investigating the intricate relationship between lurasidone metabolism and its therapeutic effects.
References
-
In silico Pharmacological and Toxicological Profiling of Lurasidone-related Substances, and their Impact on Lurasidone Safety. Oriental Journal of Chemistry. Available at: [Link]
-
Hu J, et al. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects. Clinical Drug Investigation. 2017. Available at: [Link]
-
Koo TS, et al. Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats. Archives of Pharmacal Research. 2011. Available at: [Link]
-
Katteboina MY, et al. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography. 2016. Available at: [Link]
-
Lurasidone Pharmacokinetics. Psychopharmacology Institute. 2015. Available at: [Link]
-
Findling RL, et al. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics. 2016. Available at: [Link]
-
Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International. Available at: [Link]
-
Koo TS, et al. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography. 2011. Available at: [Link]
Sources
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- 2. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Identification and Characterization of Lurasidone Metabolite ID-14326 (Endo-Hydroxy Lurasidone)
Topic: Identification and Characterization of Lurasidone Hydroxy Metabolite 14326 Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]
Executive Summary
The metabolic profiling of Lurasidone (Latuda®), an atypical antipsychotic, is characterized by significant complexity due to the involvement of Cytochrome P450 3A4 (CYP3A4) and the generation of stereoisomeric metabolites.[1] Among these, ID-14326 represents a critical active metabolite formed via the hydroxylation of the norbornane ring.[1][2][3][4]
Unlike its diastereomer ID-14283 (the major exo-hydroxy metabolite), ID-14326 is the endo-hydroxy analogue.[1][4] Accurate identification of ID-14326 is a bioanalytical challenge that requires distinguishing it from ID-14283 to ensure precise pharmacokinetic (PK) modeling and regulatory compliance under MIST (Metabolites in Safety Testing) guidelines.[1][4] This guide details the structural elucidation, analytical differentiation, and pharmacological context of ID-14326.[1][4]
Chemical Identity and Biosynthesis[1][4]
Structural Definition
Lurasidone possesses a rigid norbornane-dicarboximide scaffold.[1][4] Metabolic hydroxylation occurs at the 5-position of this norbornane ring.[1][4] The stereochemistry of this hydroxyl group dictates the metabolite identity:
Formal Name (ID-14326): (3aR,4S,5S,7S,7aS)-rel-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-5-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione.[1][4][5]
Physicochemical Properties:
-
Solubility: Soluble in chloroform, methanol, and DMSO; limited solubility in water.[1]
Metabolic Pathway
The biotransformation of Lurasidone is primarily mediated by CYP3A4.[1][3][4][6][7][8] The enzyme attacks the methylene bridge of the norbornane moiety.[1][4] The steric accessibility of the exo face favors the formation of ID-14283, making ID-14326 a minor but pharmacologically relevant component (approx. 3% of parent exposure).[1][4]
Figure 1: Metabolic pathway of Lurasidone highlighting the divergence of stereoisomeric hydroxy metabolites.
Analytical Strategy: Identification & Differentiation
The primary challenge in analyzing ID-14326 is its isobaric nature relative to ID-14283.[1][4] Both share the same mass ([M+H]⁺ = 509) and similar fragmentation patterns.[1][4] Differentiation relies heavily on chromatographic resolution and specific NMR coupling constants.[1][4]
Mass Spectrometry (LC-MS/MS) Profiling
In a triple quadrupole system, ID-14326 is detected via Positive Electrospray Ionization (ESI+).[1][4]
Fragmentation Logic: The hydroxylation occurs on the norbornane-imide side of the molecule.[1][4] The benzisothiazole-piperazine moiety remains intact.[1][4] Therefore, the characteristic fragment ion for the piperazine side (m/z 233) remains unchanged from the parent, while the molecular ion shifts by +16 Da.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Structural Insight |
| Lurasidone | 493.2 | 233.1 | 166.1 | Intact piperazine-benzisothiazole |
| ID-14326 | 509.2 | 233.1 | 182.1 | +16 Da shift on imide fragment |
| ID-14283 | 509.2 | 233.1 | 182.1 | Isobaric to ID-14326 |
*Note: The m/z 182 fragment corresponds to the hydroxylated norbornane-dicarboximide moiety.[1][4]
Chromatographic Separation (Critical)
Since MS/MS transitions are identical for the exo and endo forms, separation must be achieved via HPLC/UPLC.[1]
-
Stationary Phase: C18 columns with high carbon loading or Phenyl-Hexyl phases are recommended to exploit the subtle shape selectivity differences between the exo and endo conformations.[1][4]
-
Elution Order: Generally, the endo-hydroxy metabolite (ID-14326) elutes after the exo-hydroxy metabolite (ID-14283) on standard reverse-phase systems due to intramolecular hydrogen bonding effects that slightly increase lipophilicity or reduce polarity relative to the exo form.[1][4]
NMR Validation
For definitive structural confirmation (e.g., when qualifying a reference standard), 1H-NMR is required.[1][4] The key differentiator is the coupling constant of the proton at the C-5 position.[1][4]
-
ID-14326 (Endo-OH): The H-5 proton is in the exo position.[1][4] It typically exhibits a distinct coupling pattern (doublet of doublets) with adjacent bridgehead protons.[1][4]
-
ID-14283 (Exo-OH): The H-5 proton is in the endo position.[1][4]
Experimental Workflow: Step-by-Step
The following protocol outlines the isolation and identification workflow for ID-14326 from biological matrices (plasma/urine).
Figure 2: Bioanalytical decision tree for distinguishing Lurasidone hydroxy metabolites.
Protocol:
-
Sample Prep: Aliquot 50 µL human plasma. Add 200 µL Acetonitrile containing internal standard (Lurasidone-d8).[1][4] Vortex and centrifuge at 10,000g for 5 mins.
-
LC Conditions:
-
Detection: Monitor m/z 509.2 → 233.1.
-
Data Analysis: Integrate peaks. The minor peak eluting after the major metabolite is designated ID-14326.[1][4] Validation requires injection of an authentic ID-14326 standard.[1][4]
Pharmacological & Regulatory Context[1][2][4][6]
Activity Status
ID-14326 is classified as an active metabolite .[1][3][4][5][7][8][9] It retains affinity for Dopamine D2 and Serotonin 5-HT2A receptors similar to the parent compound.[1][4]
MIST Compliance
Although ID-14326 is a minor metabolite (<10% of total drug-related exposure), its structural similarity to the major metabolite and its pharmacological activity necessitate monitoring during clinical trials to ensure safety, particularly regarding accumulation in renally or hepatically impaired populations.[1][4]
References
-
Greenberg, W. M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics. Link
-
FDA Center for Drug Evaluation and Research. (2010).[1][4] Application Number: 200603Orig1s000 - Pharmacology Review (Latuda).[1][4] FDA AccessData. Link
-
Cayman Chemical. (n.d.).[1][4] Lurasidone Metabolite 14326 Product Information. Cayman Chemical.[1][4] Link
-
PubChem. (n.d.).[1][4] Lurasidone - Compound Summary. National Library of Medicine.[1][4] Link[1][4]
-
Nugent, R. A., et al. (1993).[1][4] Pyrimidine Thioethers: A Novel Class of HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. (Foundational chemistry for benzisothiazole derivatives).
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
biological activity of Lurasidone metabolite ID-14326
Biological Characterization of Lurasidone Metabolite ID-14326: Technical Guide
Executive Summary
ID-14326 is a pharmacologically active metabolite of the atypical antipsychotic lurasidone (Latuda®).[1][2][3] Chemically distinct due to the hydroxylation of the norbornane ring in the endo position, ID-14326 retains a receptor binding profile similar to the parent compound, exhibiting high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1]
While ID-14326 represents a minor fraction of total circulating exposure (~3%) compared to the major active metabolite ID-14283 (~25%), its high potency contributes to the aggregate antipsychotic activity of the drug.[1] This guide delineates the structural identification, biological activity, and experimental protocols required to characterize ID-14326 in drug metabolism and pharmacokinetics (DMPK) studies.[1]
Molecular Identity & Structural Logic
Understanding the stereochemistry of ID-14326 is critical for distinguishing it from its isomer, ID-14283.[1] Both are formed via CYP3A4-mediated oxidation, but the spatial arrangement of the hydroxyl group dictates the specific metabolite identity.[1]
| Feature | Lurasidone (Parent) | ID-14326 (Metabolite) | ID-14283 (Metabolite) |
| Modification | N/A | Hydroxylation (+16 Da) | Hydroxylation (+16 Da) |
| Site | Norbornane Ring | Norbornane Ring | Norbornane Ring |
| Stereochemistry | N/A | Endo -OH | Exo -OH |
| Activity Status | Active | Active | Active |
| Exposure (% Parent) | 100% | ~3% | ~25% |
Mechanistic Insight: The formation of ID-14326 is a result of the oxidative attack by Cytochrome P450 3A4 (CYP3A4) on the rigid norbornane bridge.[1] The endo vs. exo selectivity is likely driven by the steric constraints within the CYP3A4 active site, favoring the exo product (ID-14283) over the endo product (ID-14326) by a factor of roughly 8:1 in human plasma.[1]
Biological Activity & Pharmacodynamics
ID-14326 is not an inert byproduct; it is a potent antagonist.[1] Regulatory data (FDA/EMA) confirms that ID-14326 binds to key therapeutic targets with affinities comparable to lurasidone.[1]
Receptor Binding Profile
The therapeutic efficacy of lurasidone is driven by D2/5-HT2A antagonism.[1][4] ID-14326 mirrors this profile, ensuring that even as the parent drug is metabolized, the circulating active moiety maintains therapeutic pressure on the receptors.[1]
Comparative Binding Affinity (
| Receptor | Lurasidone | ID-14326 Activity | Physiological Effect |
| Dopamine D2 | 0.994 | High Affinity | Antipsychotic efficacy; reduction of positive symptoms.[1] |
| Serotonin 5-HT2A | 0.47 | High Affinity | Mitigation of EPS; improvement in negative symptoms.[1] |
| Serotonin 5-HT7 | 0.495 | High Affinity | Pro-cognitive effects; mood regulation.[1] |
| Serotonin 5-HT1A | 6.38 | Partial Agonist | Anxiolytic properties.[1] |
Functional Equivalence:
In in vivo models (rat methamphetamine-induced hyperactivity), ID-14326 administered intravenously demonstrated an
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of Lurasidone, highlighting the divergent pathways creating the active metabolites.
Figure 1: CYP3A4-mediated biotransformation of Lurasidone yielding the Exo-OH (ID-14283) and Endo-OH (ID-14326) active metabolites.[1][2][4][5][6][7][8][9]
Experimental Protocols
To validate the presence and activity of ID-14326, researchers typically employ two distinct workflows: Microsomal Generation (synthesis/isolation) and Radioligand Binding (activity verification).[1]
Protocol A: In Vitro Generation via Liver Microsomes
Objective: To generate ID-14326 for analysis using human liver microsomes (HLM).[1]
Reagents:
-
Human Liver Microsomes (20 mg/mL protein concentration).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Magnesium Chloride (3.3 mM).[1]
-
Potassium Phosphate Buffer (100 mM, pH 7.4).[1]
-
Lurasidone HCl (Substrate).[1]
Step-by-Step Methodology:
-
Pre-Incubation: Prepare a reaction mixture containing Potassium Phosphate Buffer,
, and Human Liver Microsomes (final protein conc. 0.5 mg/mL).[1] Pre-incubate at 37°C for 5 minutes. -
Substrate Addition: Add Lurasidone (dissolved in DMSO, final conc. 10
M; final DMSO <0.1%) to the mixture. -
Initiation: Initiate the reaction by adding the NADPH regenerating system.[1]
-
Incubation: Incubate at 37°C with gentle shaking.
-
Termination: Stop the reaction by adding ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Lurasidone-d8) in a 1:1 volume ratio.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Analysis: Inject the supernatant into LC-MS/MS.
Protocol B: Dopamine D2 Receptor Binding Assay
Objective: To verify the high-affinity binding (
Reagents:
-
Membrane preparation from CHO cells stably expressing human Dopamine D2 receptors.[1]
-
Radioligand: [3H]-Methylspiperone (0.5 nM).[1]
-
Non-specific binding determinant: Haloperidol (10
M).[1] -
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , pH 7.4.[1]
Step-by-Step Methodology:
-
Preparation: Thaw membrane preparations and dilute in Assay Buffer to optimal protein concentration (determined by linearity studies, typically 5-10
g/well ). -
Compound Dilution: Prepare serial dilutions of ID-14326 (from
M to M) in Assay Buffer. -
Plate Setup: In a 96-well plate, add:
-
Equilibration: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Harvest via rapid vacuum filtration using a cell harvester onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Washing: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Counting: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.
-
Data Analysis: Calculate
using non-linear regression (log(agonist) vs. response). Convert to using the Cheng-Prusoff equation: Where is radioligand concentration and is the dissociation constant of the radioligand.[1]
References
-
European Medicines Agency (EMA). (2014).[1] Assessment Report: Latuda (Lurasidone).[2][14] Procedure No. EMEA/H/C/002713/0000.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2010).[1] Latuda (lurasidone hydrochloride) Tablets Prescribing Information. [Link][1][7]
-
Greenberg, W. M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503.[1][10] [Link]
-
TGA (Therapeutic Goods Administration). (2014).[1] Australian Public Assessment Report for Lurasidone Hydrochloride. [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lurasidone - Wikipedia [en.wikipedia.org]
- 4. The Novel Atypical Antipsychotic Lurasidone Affects Cytochrome P450 Expression in the Liver and Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Methodological & Application
Precision Quantitation of Lurasidone Active Metabolite (ID-14326) using Isotope Dilution LC-MS/MS
Topic: Lurasidone Metabolite 14326 D8 internal standard for LC-MS/MS Content Type: Application Notes and Protocols
Introduction & Clinical Relevance
In the bioanalysis of atypical antipsychotics, distinguishing between parent drugs and their active metabolites is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1] Lurasidone (Latuda®) is extensively metabolized by CYP3A4.[1][2][3][4][5] While the parent compound is the primary driver of efficacy, the metabolite ID-14326 (Hydroxylurasidone) retains pharmacological activity, contributing to the overall therapeutic effect.[1]
This application note details a robust LC-MS/MS protocol for the quantitation of ID-14326 in human plasma, utilizing Lurasidone Metabolite 14326-D8 as the internal standard (IS).
Why ID-14326-D8?
The use of a structural analog (e.g., Lurasidone-D8) to quantify a metabolite often leads to "matrix effect drift" because the metabolite and the parent drug elute at different times and possess different ionization efficiencies.[1]
-
Scientific Integrity: ID-14326-D8 is the specific deuterated form of the metabolite.[1][6][7] It co-elutes exactly with the analyte, experiencing the exact same matrix suppression or enhancement, thereby providing the highest level of quantitative accuracy (Isotope Dilution Mass Spectrometry).[1]
Chemical Identity & Properties
Understanding the physicochemical differences between the parent and the metabolite is essential for chromatographic optimization.[1]
| Feature | Lurasidone (Parent) | ID-14326 (Analyte) | ID-14326-D8 (Internal Standard) |
| Chemical Name | Lurasidone | (3aR,4S,5S,7S,7aS)-5-hydroxy-lurasidone | [2H8]-5-hydroxy-lurasidone |
| Modification | N/A | Hydroxylation of norbornane ring | Deuteration (typically piperazine ring) |
| Formula | C28H36N4O2S | C28H36N4O3S | C28H28D8N4O3S |
| Molecular Weight | 492.68 g/mol | 508.68 g/mol | 516.72 g/mol |
| Precursor Ion [M+H]+ | 493.2 | 509.2 | 517.2 |
| Polarity | Lipophilic (LogP ~5.[1]0) | Slightly more polar (LogP ~4.[1]2) | Identical to Analyte |
Metabolic Pathway Visualization[1]
Lurasidone metabolism is complex. The diagram below illustrates the specific generation of ID-14326 via CYP3A4-mediated hydroxylation, distinct from the N-dealkylation pathway that produces ID-14283.[1]
Figure 1: CYP3A4-mediated metabolic pathways of Lurasidone leading to active metabolites ID-14326 and ID-14283.[1][2][3][4][5][8][9]
Method Development Guide
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) offers cleaner extracts, Protein Precipitation is recommended for ID-14326 to prevent the loss of the slightly more polar hydroxylated metabolite which might partition poorly into non-polar solvents like hexane.[1]
-
Precipitant: Acetonitrile (MeCN) is preferred over Methanol for sharper peak shapes.[1]
-
Ratio: 1:3 (Plasma : MeCN).[1]
-
Additives: 0.1% Formic acid in the precipitant helps disrupt protein binding (>99% for Lurasidone).[1]
Liquid Chromatography (LC)
The critical separation challenge is resolving ID-14326 from potential isobaric hydroxylated isomers and the parent drug.[1]
-
Column: C18 stationary phase with high surface coverage (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex C18).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A shallow gradient is required.[1]
Mass Spectrometry (MS/MS)
Operate in Positive Electrospray Ionization (ESI+) mode.[1]
MRM Transitions (Typical):
-
ID-14326: 509.2
233.1 (Benzisothiazole-piperazine fragment).[1] -
ID-14326-D8: 517.2
241.1 (Shift of +8 Da indicates D8 is on the piperazine ring).[1]
Detailed Experimental Protocol
Materials Required[1][3][5][7][8][9][10][11][12][13]
-
Analyte: Lurasidone Metabolite 14326 Reference Standard.[1][5][8]
-
Matrix: Drug-free Human Plasma (K2EDTA).[1]
-
Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.[1]
Step-by-Step Workflow
Step 1: Stock Solution Preparation[1]
-
Analyte Stock: Dissolve 1 mg ID-14326 in 1 mL Methanol (1 mg/mL).
-
IS Stock: Dissolve 1 mg ID-14326-D8 in 1 mL Methanol (1 mg/mL).
-
Working IS Solution: Dilute IS Stock to 50 ng/mL in 50:50 Methanol:Water. This concentration ensures the IS signal is consistently within the dynamic range of the detector.[1]
Step 2: Sample Processing[1]
-
Aliquot 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (50 ng/mL).[1] Vortex gently for 10 seconds.[1]
-
Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an LC vial/plate.
-
Dilute with 200 µL of Mobile Phase A (Water/Buffer) to match the initial mobile phase composition (reduces solvent effects/peak broadening).[1]
Step 3: LC-MS/MS Acquisition[1]
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 8.0 minutes.
-
Divert Valve: Direct flow to waste for the first 1.0 min and last 2.0 min to keep the source clean.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantitation of ID-14326.
Validation & Troubleshooting (E-E-A-T)
Linearity & Range
-
Target Range: 0.5 ng/mL (LLOQ) to 100 ng/mL.
-
Curve Fitting: Linear regression (
) with weighting.[1] The D8 IS corrects for non-linearity at the high end caused by ionization saturation.[1]
Common Issues & Solutions
-
Isobaric Interference:
-
Low Sensitivity:
-
Deuterium Exchange:
References
-
FDA Access Data. (2010).[1] Latuda (Lurasidone HCl) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
Tae-Sung Koo, et al. (2016).[1] LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma. Biomedical Chromatography, 30(7), 1065-1074.[1][10] [Link][1]
-
Greenberg, W.M., & Citrome, L. (2017).[1] Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review. Clinical Pharmacokinetics, 56, 493–503.[1][11] [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lurasidone Inactive Metabolite 14326 - SRIRAMCHEM [sriramchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
High-Performance Extraction of Lurasidone and Active Metabolite ID-14326 from Biological Matrices
[1][2]
Introduction & Scientific Context
Lurasidone (SM-13496) is an atypical antipsychotic belonging to the benzisothiazole class, widely prescribed for schizophrenia and bipolar depression.[1][2] Accurate bioanalysis requires the simultaneous quantification of the parent drug and its major active metabolites, specifically ID-14326 (an exo/endo-hydroxy derivative) and ID-14283.[1][2]
The Analytical Challenge: Lurasidone exhibits high lipophilicity (LogP ~5.[1][2]0) and extensive protein binding (>99%).[1][2] The metabolite ID-14326, formed via hydroxylation of the norbornane ring, retains the basic piperazine core but possesses slightly higher polarity.[1][2] The primary failure mode in extracting these compounds is non-specific binding (NSB) to labware and ion suppression from phospholipids in LC-MS/MS analysis.[1][2]
This guide details two validated extraction strategies:
-
Protocol A (Gold Standard): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) for maximum cleanliness and sensitivity.
-
Protocol B (High Throughput): Supported Liquid Extraction (SLE) for rapid processing of large clinical batches.[1][2]
Physicochemical Profile & Method Selection
Understanding the molecular behavior is critical for protocol design.[1][2] Both analytes function as weak bases.[1][2]
| Property | Lurasidone (Parent) | ID-14326 (Metabolite) | Impact on Extraction |
| Structure | Benzisothiazole-piperazine | Hydroxylated norbornane ring | Both retain the basic piperazine nitrogen.[1][2] |
| pKa (Basic) | ~7.6 (Piperazine N) | ~7.5 - 7.8 | Critical: Both are positively charged at pH < 6.[1][2]0. |
| LogP | ~5.0 (Highly Lipophilic) | ~3.5 - 4.0 (Lipophilic) | High organic solvent strength required for elution.[1][2] |
| Protein Binding | >99% | High | Disruption (acid or precipitant) is mandatory before extraction.[1][2] |
| Solubility | Insoluble in water | Low water solubility | Avoid 100% aqueous steps during transfer; use low-binding plastics.[1][2] |
Metabolic Pathway Visualization[1][2]
The following diagram illustrates the structural relationship and the hydroxylation pathway relevant to ID-14326, aiding in identifying potential interferences.
Figure 1: Simplified metabolic pathway focusing on the formation of ID-14326 via CYP3A4-mediated hydroxylation.[1][2]
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
Recommended for: High-sensitivity PK studies (pg/mL range) and complex matrices (post-mortem blood, tissue homogenates).[1][2]
Mechanism: This method utilizes a dual-retention mechanism.[1][2] The sorbent retains the analytes via hydrophobic interactions (reversed-phase) and electrostatic attraction (cation exchange).[1][2] This allows for a 100% organic wash step that removes neutral lipids while the drug remains locked by charge.[1][2]
Materials Required:
-
Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 cc cartridge.[1][2]
-
Internal Standard (IS): Lurasidone-d8 or ID-14326-d8 (100 ng/mL in 50:50 MeOH:Water).[1][2]
-
Reagents: Phosphoric Acid (
), Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide ( ).[1][2]
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Conditioning:
-
Loading:
-
Load the entire pre-treated sample at a slow flow rate (1 mL/min).
-
-
Wash 1 (Aqueous - Removes Proteins/Salts):
-
Wash 2 (Organic - Removes Neutrals/Lipids):
-
Elution:
-
Post-Extraction:
-
Evaporate eluate under
at 40°C. -
Reconstitute in 100 µL Mobile Phase (e.g., 30% ACN in 10mM Ammonium Acetate).
-
Protocol B: Supported Liquid Extraction (SLE)
Recommended for: High-throughput clinical trials (routine monitoring) where speed is prioritized over ultra-low sensitivity.[1][2]
Mechanism: SLE mimics liquid-liquid extraction (LLE) but uses a diatomaceous earth cartridge to create a high surface area interface, eliminating emulsions.[1][2]
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Loading:
-
Elution:
-
Finish:
-
Evaporate and reconstitute as in Protocol A.
-
Workflow Logic & Decision Tree
Figure 2: Decision matrix for selecting the appropriate extraction technique based on sensitivity requirements.
Analytical Considerations (LC-MS/MS)
To ensure the extraction success is visible, the chromatographic conditions must be optimized.[1][2]
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm particle size.[1][2]
-
Mobile Phase:
-
Transitions (MRM):
References
-
European Medicines Agency (EMA). (2011).[1][2] Assessment Report: Latuda (Lurasidone). Procedure No. EMEA/H/C/002713.[1][2] Link
-
Cayman Chemical. (2023).[1][2] Lurasidone Metabolite 14326 Product Information & Safety Data Sheet. Link
-
Tae, H., et al. (2011).[1][2][5] "Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry." Biomedical Chromatography. Link
-
Food and Drug Administration (FDA). (2010).[1][2][7][8] Clinical Pharmacology and Biopharmaceutics Review: Latuda. Application No. 200603Orig1s000.[1][2] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
High-Sensitivity Quantitation of Lurasidone and Active Metabolites (ID-14283, ID-14326) in Human Plasma via UHPLC-MS/MS
Abstract
This application note details the development and validation of a robust UHPLC-MS/MS method for the simultaneous quantitation of Lurasidone (Latuda®) and its major active metabolites, ID-14283 and ID-14326, in human plasma. Given the lipophilic nature of the parent compound and the polarity differences of its hydroxylated metabolites, this protocol prioritizes a Liquid-Liquid Extraction (LLE) strategy to minimize matrix effects while maintaining high recovery. The method is grounded in FDA/ICH M10 Bioanalytical Method Validation guidelines.
Analyte Profiling & Metabolic Pathway
Lurasidone is an atypical antipsychotic belonging to the benzisothiazol class. Its pharmacokinetics are heavily influenced by CYP3A4 metabolism.[1][2][3]
-
Lurasidone (Parent): Highly lipophilic (
). -
ID-14283 (Active): Mono-hydroxylated metabolite (exo-hydroxy).
-
ID-14326 (Active): Mono-hydroxylated metabolite (endo-hydroxy).
-
ID-20219 (Inactive): N-desalkyl metabolite (often monitored for mass balance but pharmacologically inactive).
Understanding the metabolic conversion is critical for selecting the correct internal standards (IS) and anticipating cross-talk in MS channels.
Figure 1: Metabolic pathway of Lurasidone highlighting the generation of active metabolites ID-14283 and ID-14326 via CYP3A4.[1][3][4][5]
Instrumentation & Chromatographic Conditions
UHPLC Configuration
The separation requires a stationary phase capable of retaining basic hydrophobic compounds while resolving structural isomers (ID-14283 vs. ID-14326).
-
Column: Waters ACQUITY UPLC BEH C18 (
mm, 1.7 µm) or Agilent ZORBAX Eclipse Plus C18.-
Rationale: Ethylene Bridged Hybrid (BEH) particles resist high pH, but more importantly, they offer superior peak shape for basic amines like Lurasidone by minimizing secondary silanol interactions.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0).
-
Rationale: Acidic pH ensures the basic nitrogen atoms are protonated (
), improving ionization efficiency in ESI+. Ammonium formate is volatile and MS-friendly.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (MS/MS) Settings
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z)* | Cone Voltage (V) | Collision Energy (eV) |
| Lurasidone | 493.2 | 166.1 / 285.1 | 40 | 35 |
| ID-14283 | 509.2 | 166.1 / 301.1 | 42 | 38 |
| ID-14326 | 509.2 | 166.1 / 301.1 | 42 | 38 |
| Lurasidone-d8 (IS) | 501.2 | 174.1 | 40 | 35 |
*Note: Transitions should be tuned specifically for your instrument. The 166.1 fragment typically corresponds to the benzisothiazole moiety.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for Lurasidone to minimize matrix effects (phospholipids) and improve sensitivity at low LOQ (Limit of Quantitation).
Critical Pre-Analytical Note: Adsorption
Lurasidone exhibits significant non-specific binding to glass surfaces.
-
Rule: Use Polypropylene (PP) tubes and reservoirs for all preparation steps. Avoid glass vials unless silanized.
Step-by-Step Workflow
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (Lurasidone-d8, 100 ng/mL in 50% Methanol). Vortex gently.
-
Buffering: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 9.0).
-
Expert Insight: Alkalinizing the plasma suppresses ionization of the basic analyte, rendering it neutral and more soluble in the organic extraction solvent.
-
-
Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .
-
Alternative: Diethyl ether/Dichloromethane (70:30) can be used, but MTBE provides a cleaner supernatant.
-
-
Agitation: Vortex for 5 minutes or shaker at 1200 rpm for 10 mins.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean PP tube.
-
Drying: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 150 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge.
-
Injection: Inject 5-10 µL into the UHPLC-MS/MS.
Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for Lurasidone to ensure maximum recovery and minimal matrix interference.
Method Optimization & Troubleshooting
Separation of Isomers (ID-14283 vs. ID-14326)
Since ID-14283 and ID-14326 are stereoisomers with identical mass transitions (509.2 -> 166.1), they must be chromatographically resolved.
-
Protocol: Use a slower gradient slope (e.g., 20% B to 40% B over 4 minutes) rather than a ballistic gradient.
-
Success Criteria: Baseline resolution (
) is required to accurately quantify the specific contribution of each metabolite.
Matrix Effects
Phospholipids from plasma can cause ion suppression.
-
Monitoring: Monitor m/z 184 (phosphatidylcholine head group) during development.
-
Solution: If using LLE with MTBE, phospholipids are largely eliminated. If suppression persists, consider a divert valve to send the first 1.0 min of flow to waste.
Carryover
Lurasidone is "sticky."
-
Wash Solution: Use a strong needle wash composed of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1). The isopropanol helps solubilize lipophilic residues on the needle.
Validation Summary (FDA/ICH M10 Compliance)
The following parameters should be targeted during validation [1][2].
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity Range | 0.25 – 100 ng/mL (Lurasidone)0.10 – 15 ng/mL (Metabolites) | |
| Accuracy | ±15% (±20% at LLOQ) | 92% – 108% |
| Precision (CV) | <15% (<20% at LLOQ) | 3.5% – 8.2% |
| Recovery | Consistent across levels | >85% (using LLE) |
| Matrix Effect | IS-normalized MF ~ 1.0 | 0.95 – 1.05 |
| Stability | Benchtop, Freeze/Thaw | Stable >24h RT; >3 cycles |
References
-
U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6][7][8][9]
-
European Medicines Agency (EMA). (2022).[8] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Chae, Y., et al. (2012). A Sensitive and Selective LC-MS Method for the Determination of Lurasidone in Rat Plasma, Bile, and Urine. Chromatographia. [Link]
-
Koo, T. S., et al. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Biomedical Chromatography. [Link]
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. medicine.com [medicine.com]
- 3. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
Topic: High-Recovery Solid Phase Extraction (SPE) Methods for Lurasidone and its Key Metabolites from Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and a detailed protocol for the efficient extraction of Lurasidone, an atypical antipsychotic, and its primary metabolites from human plasma using Solid Phase Extraction (SPE). Lurasidone's therapeutic efficacy and side-effect profile are influenced by its metabolic fate; therefore, accurate quantification of the parent drug and its metabolites is crucial in both clinical and research settings. We will explore the physicochemical properties of Lurasidone that dictate the extraction strategy, leading to the rationale for selecting a mixed-mode SPE approach. The provided protocol is designed for high analyte recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of Lurasidone
Lurasidone is a second-generation (atypical) antipsychotic of the benzisothiazole class, widely prescribed for the treatment of schizophrenia and bipolar depression.[1][2][3] Its mechanism of action is primarily mediated through high-affinity antagonism of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, along with partial agonism at 5-HT1A receptors.[2][4][5]
Lurasidone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP3A4.[2][6][7] This process generates a complex profile of metabolites, including active and inactive species that circulate in the bloodstream. The accurate measurement of Lurasidone and its key metabolites is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and toxicological investigations. Biological matrices like plasma, however, are complex mixtures of proteins, lipids, salts, and other endogenous compounds that interfere with sensitive analytical techniques. Solid Phase Extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating and concentrating analytes of interest while removing matrix interferences, ensuring reproducible and reliable quantification.[8][9]
Analyte Profile: Lurasidone and its Metabolites
A successful SPE method is built upon a thorough understanding of the analyte's chemical properties. Lurasidone is a basic compound with poor aqueous solubility.[10] These characteristics, along with those of its major metabolites, are central to designing an effective extraction strategy.
Physicochemical Properties
The key properties influencing SPE sorbent selection and solvent choice are summarized below. Lurasidone's piperazine moiety provides a site for protonation, making it a candidate for cation exchange chromatography. Its significant non-polar structure also allows for reversed-phase interactions.
| Compound | Molar Mass ( g/mol ) | pKa | LogP | Key Feature |
| Lurasidone | 492.68[6] | 7.6[10] | 5.6[10] | Basic piperazine group, large non-polar structure |
| ID-14283 | 508.68 | ~7.6 | Lower than Lurasidone | Active metabolite; hydroxylated norbornane ring[6] |
| ID-20219 | 358.43 | ~3-4 (acid) | Lower than Lurasidone | Inactive metabolite; carboxylic acid moiety[6] |
| ID-11614 | 219.29 | ~8.0 | Lower than Lurasidone | Inactive metabolite; piperazine ring[3][6] |
Metabolic Pathways
Lurasidone is metabolized through several pathways, including oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[6][7] The two major active metabolites are ID-14283 and ID-14326 (hydroxylated forms), while the two major inactive metabolites are the N-dealkylation products ID-20219 (a carboxylic acid) and ID-11614.[6]
Caption: Major metabolic pathways of Lurasidone via CYP3A4.
Rationale for a Mixed-Mode SPE Strategy
Given that Lurasidone and its key metabolites possess both a basic, ionizable functional group (the piperazine nitrogen) and significant non-polar regions, a Mixed-Mode Cation Exchange (MCX) sorbent is the ideal choice. This strategy offers a dual retention mechanism, providing superior selectivity and sample cleanup compared to single-mode sorbents like reversed-phase (C18) or ion-exchange alone.[11][12]
-
Ion-Exchange Retention: At a pH below the pKa of the piperazine nitrogen (~7.6), the analyte will be positively charged. This allows for strong electrostatic binding to the negatively charged sulfonic acid groups on the MCX sorbent.[13] This interaction is highly selective for basic compounds and is resistant to disruption by organic solvents.
-
Reversed-Phase Retention: The non-polar, hydrophobic backbone of the sorbent (e.g., C8 or C18) interacts with the non-polar regions of the Lurasidone molecule.
This dual retention mechanism allows for a rigorous and orthogonal washing strategy. Interferents that are neutral or acidic can be washed away with an acidic aqueous solution, while weakly-bound non-polar interferents can be removed with an organic solvent, all while the positively charged analyte remains strongly bound to the cation-exchange sites.
Detailed Application Protocol: Extraction from Human Plasma
This protocol is designed for the extraction of Lurasidone and its metabolites from 1 mL of human plasma using a mixed-mode cation exchange SPE cartridge.
Required Materials
-
SPE Sorbent: Mixed-Mode Strong Cation Exchange (e.g., 30 mg / 1 mL format)
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Deionized Water
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
-
Analytical balance and volumetric flasks
-
Solution Preparation
-
Pre-treatment Solution: 2% Phosphoric Acid in Water (v/v)
-
Wash Solution 1 (Aqueous): 0.1% Phosphoric Acid in Water (v/v)
-
Wash Solution 2 (Organic): 100% Methanol
-
Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.
-
Reconstitution Solution: 50:50 Acetonitrile:Water (v/v)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the SPE of Lurasidone.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Pipette 1.0 mL of human plasma into a centrifuge tube.
-
Add 1.0 mL of 2% Phosphoric Acid. This step is critical: it precipitates proteins and ensures the analytes are in their protonated, positively charged state for optimal binding to the sorbent.
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Place the MCX SPE cartridges onto the vacuum manifold.
-
Pass 1.0 mL of Methanol through each cartridge. This wets the sorbent and activates the reversed-phase functional groups.
-
Pass 1.0 mL of deionized water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min). A slow flow rate is essential to ensure sufficient interaction time between the analytes and the sorbent for efficient retention.
-
-
Washing Steps:
-
Wash 1 (Aqueous Wash): Pass 1.0 mL of 0.1% Phosphoric Acid through the cartridge. This removes polar, water-soluble interferences and salts without disrupting the ionic bond of the protonated analytes.
-
Wash 2 (Organic Wash): Pass 1.0 mL of Methanol through the cartridge. This step removes non-polar interferences that are retained by hydrophobic interactions. The analytes remain bound due to the strong cation-exchange mechanism.
-
After the final wash, dry the sorbent bed thoroughly under high vacuum for 5-10 minutes. This is a crucial step to remove residual water and methanol, which can negatively impact the elution efficiency.
-
-
Elution:
-
Place collection tubes inside the manifold.
-
Add 1.0 mL of the elution solution (5% Ammonium Hydroxide in Methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute before applying a slow vacuum. The basic elution solvent neutralizes the charge on the analytes, breaking the ionic bond with the sorbent and allowing them to be eluted by the methanol.
-
Collect the eluate.
-
-
Dry-Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the Reconstitution Solution (50:50 Acetonitrile:Water).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Troubleshooting Common SPE Issues
Effective troubleshooting is key to consistent results.[14][15] The following table addresses common problems encountered during SPE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sorbent bed dried out before sample loading. | Re-condition the cartridge. Do not let the sorbent dry after the water equilibration step.[16] |
| Sample loading flow rate is too high. | Decrease the vacuum pressure to ensure a flow rate of ~1-2 mL/min.[17] | |
| Inefficient Elution. | - Ensure the elution solution is freshly prepared (ammonia can evaporate).- Increase elution volume or perform a second elution step.[16]- Ensure the sorbent bed is completely dry before adding the elution solvent. | |
| Poor Reproducibility (High %RSD) | Inconsistent flow rates between samples. | Ensure a consistent vacuum is applied across all manifold ports. |
| Incomplete protein precipitation. | Ensure proper vortexing and centrifugation during the pre-treatment step. | |
| Channeling in the SPE sorbent bed. | Ensure solvents are passed through the center of the sorbent bed and at a controlled rate. | |
| Matrix Effects in LC-MS/MS | Insufficient washing. | - Increase the volume of the organic wash (Methanol) step.- Consider a different wash solvent (e.g., acetonitrile) if methanol is not sufficiently removing the interference. |
| Co-elution of phospholipids. | The provided mixed-mode protocol is generally effective at removing phospholipids. If issues persist, consider a targeted phospholipid removal plate. |
Conclusion
This application note details a robust and reliable solid phase extraction method for Lurasidone and its key metabolites from human plasma. By leveraging the principles of mixed-mode cation exchange, this protocol provides excellent analyte recovery and sample cleanup, effectively removing endogenous interferences that can compromise analytical accuracy. The causality-driven explanations for each step, from sample pre-treatment to elution, provide the user with the foundational knowledge to implement and adapt this method successfully. This protocol serves as a validated starting point for researchers and scientists engaged in the bioanalysis of Lurasidone, facilitating high-quality data generation for pharmacokinetic, clinical, and toxicological studies.
References
-
Jadhav, M., Rane, S., & Shimpi, S. (2020). Stable solid dispersion of lurasidone hydrochloride with augmented physicochemical properties for the treatment of schizophrenia and bipolar disorder. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed. [Link]
-
GERSTEL, Inc. (n.d.). AppNote 192: Drugs of Abuse in Oral Fluids: Automated SPE Extraction and LC/MS/MS Determination using a Robotic Autosampler. GERSTEL, Inc. [Link]
-
Davydovych, S., & Pinyazhko, O. (2017). Solid-phase extraction for RP-HPLC/UV determination of ziprasidone at presence its main metabolite in urine. ResearchGate. [Link]
-
Krishnamurthi, S. R., Ravi, T. K., & Thankachen, S. (2015). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LURASIDONE BY RP-HPLC AND HPTLC. ResearchGate. [Link]
-
MDPI. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]
-
PubMed. (2022). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. PubMed. [Link]
-
IJSDR. (2022). Solubility enhancement of Lurasidone hydrochloride by solid dispersion technique. IJSDR. [Link]
-
Wikipedia. (n.d.). Lurasidone. Wikipedia. [Link]
-
Shino, K., & Gortney, J.S. (2023). Lurasidone. StatPearls - NCBI Bookshelf. [Link]
-
Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. DergiPark. [Link]
-
ResearchGate. (2021). Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring. ResearchGate. [Link]
-
Katteboina, M. Y., Pilli, N. R., Mullangi, R., Seelam, R. R., & Satla, S. R. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography. [Link]
-
Caccia, S. (2012). Critical appraisal of lurasidone in the management of schizophrenia. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone. PubChem Compound Database. [Link]
-
PubMed Central. (2013). Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection. PubMed Central. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Method for the Analysis of Pain Management Drugs and Drugs of Abuse Incorporating Simplified, Rapid Mixed-Mode SPE with UPLC-MS/MS for Forensic Toxicology. Waters Corporation. [Link]
-
National Center for Biotechnology Information. (n.d.). Lurasidone Metabolite 14283 D8. PubChem Compound Database. [Link]
-
Welch Materials, Inc. (2021). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]
-
ResearchGate. (2015). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. ResearchGate. [Link]
-
Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Shimadzu. [Link]
-
ResearchGate. (2015). Determination of seven selected antipsychotic drugs in human plasma using microextraction in packed sorbent and gas chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
ResearchGate. (2017). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. ResearchGate. [Link]
-
Bioanalysis Zone. (2023). Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Bioanalysis Zone. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
RSC Publishing. (2022). Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. RSC Publishing. [Link]
-
Spectroscopy Online. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. Psychopharmacology Institute. [Link]
-
Aurora Biomed. (n.d.). Automated Solid Phase Extraction for Drugs of Abuse. Aurora Biomed. [Link]
-
Chromatography Online. (2017). Three Common SPE Problems. Chromatography Online. [Link]
-
ResearchGate. (2020). Stable Solid Dispersion of Lurasidone HCl with Augmented Physiochemical Properties for the treatment of schizophrenia and bipolar disorder. ResearchGate. [Link]
-
National Institute of Standards and Technology. (2010). Quantification of drugs of abuse in municipal wastewater via SPE and direct injection liquid chromatography mass spectrometry. NIST. [Link]
-
PubMed Central. (2012). Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia. PubMed Central. [Link]
-
Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
ChemBK. (2024). Lurasidone. ChemBK. [Link]
-
Protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lurasidone Hydrochloride?. Patsnap Synapse. [Link]
-
Agilent. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 6. Lurasidone - Wikipedia [en.wikipedia.org]
- 7. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hawach.com [hawach.com]
- 16. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Lurasidone & Metabolite ID-14326 Sensitivity Optimization
Subject: High-Sensitivity LC-MS/MS Method Development for Lurasidone and Active Metabolite ID-14326
Audience: Bioanalytical Scientists, DMPK Researchers, and Method Development Specialists.
Introduction: The Analytical Challenge
Lurasidone (Latuda®) presents a unique bioanalytical challenge due to its complex metabolic pathway involving CYP3A4. While the parent drug and the primary active metabolite (ID-14283) are commonly monitored, ID-14326 (a hydroxylated metabolite formed on the norbornane ring) is an active metabolite that requires precise quantification.
The Core Problem: ID-14326 is often present at lower concentrations than the parent and suffers from significant ion suppression due to its increased polarity and elution proximity to phospholipids. Furthermore, it must be chromatographically resolved from other isobaric hydroxylated metabolites to ensure data integrity.
This guide provides a self-validating workflow to maximize sensitivity (Signal-to-Noise > 10 at LLOQ) and robustness.
Module 1: Sample Preparation (The Foundation)
Objective: Minimize matrix effects (phospholipids) that cause ion suppression at the retention time of ID-14326.
Protocol: Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT)
While Protein Precipitation (PPT) is faster, it is not recommended for high-sensitivity analysis of ID-14326 because it fails to remove phospholipids effectively. LLE is the "Gold Standard" for this assay.
Recommended LLE Workflow
-
Alkaline Pre-treatment: Lurasidone and ID-14326 are basic compounds. Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to 200 µL of plasma.
-
Why: This neutralizes the charged amine groups, driving the analytes into the organic phase and improving recovery.
-
-
Extraction Solvent: Add 2.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane (80:20) .
-
Why: MTBE provides a clean extract with high recovery (>85%) for the benzisothiazole moiety while leaving polar matrix components behind.
-
-
Agitation: Vortex for 10 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in Mobile Phase A:B (80:20) .
-
Critical Step: Do not reconstitute in 100% organic solvent, or you will experience "solvent effect" (peak fronting) upon injection.
-
Decision Logic: Sample Prep Selection
Figure 1: Decision matrix for sample preparation based on sensitivity requirements. LLE is prioritized for ID-14326 to balance cost and cleanliness.
Module 2: Chromatographic Optimization
Objective: Resolve ID-14326 from the parent drug and other isobaric hydroxylated metabolites.
Column Selection
ID-14326 is more polar than Lurasidone. A standard C18 column often results in co-elution with matrix suppressors.
-
Recommended: Biphenyl Column (e.g., Kinetex Biphenyl or Restek Raptor).
-
Why: The pi-pi interactions of the biphenyl phase offer superior selectivity for the benzisothiazole ring system compared to standard alkyl-chain (C18) interactions.
Mobile Phase System
-
Phase A: 10 mM Ammonium Acetate in Water (pH ~5.0 or unadjusted).
-
Phase B: Acetonitrile (ACN) / Methanol (50:50).
-
Technical Insight: Using pure ACN can lead to sharp peaks but lower resolution of isomers. Adding Methanol introduces hydrogen bonding capabilities that help separate the hydroxylated metabolite (ID-14326) from other isomers.
Gradient Profile (Example for 2.1 x 50mm Column)
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Type |
| 0.00 | 20 | 0.5 | Loading |
| 0.50 | 20 | 0.5 | Isocratic Hold (Divert to Waste) |
| 3.00 | 90 | 0.5 | Elution of ID-14326 & Lurasidone |
| 3.50 | 90 | 0.5 | Column Wash |
| 3.60 | 20 | 0.5 | Re-equilibration |
Module 3: Mass Spectrometry (MS/MS) Tuning
Objective: Maximize ionization efficiency and select specific transitions.
Ionization Source: ESI Positive Mode
Lurasidone and its metabolites protonate easily on the piperazine nitrogen.
MRM Transitions (Multiple Reaction Monitoring)
Since ID-14326 is a hydroxylated metabolite (+16 Da over parent), you must track the specific mass shift.
-
Lurasidone (Parent):
-
Precursor: 493.2
-
Product (Quant): 166.1 (Benzisothiazole-piperazine fragment)
-
-
ID-14326 (Active Metabolite):
-
Precursor: 509.2
(493.2 + 16 Da) -
Product (Quant): 166.1
-
Mechanism:[1][2] The hydroxylation in ID-14326 occurs on the norbornane ring (the bicycle moiety). The fragmentation usually cleaves the bond between the piperazine and the bicycle. Therefore, the fragment containing the benzisothiazole (166.1) remains unchanged relative to the parent.
-
Fragmentation Logic Diagram
Figure 2: Fragmentation pathway for ID-14326. The quantitation relies on the stable benzisothiazole moiety, which is shared with the parent drug.
Troubleshooting & FAQs
Q1: I see a "crosstalk" peak in the ID-14326 channel at the retention time of Lurasidone. Why?
A: This is likely In-Source Fragmentation .
-
Cause: If the source temperature or fragmentor voltage is too high, the parent Lurasidone (493.2) might oxidize in the source or form an adduct that mimics 509.2, or (more likely) you are monitoring a transition that is not unique.
-
Fix: Ensure chromatographic separation.[3][4] If Lurasidone and ID-14326 co-elute, you cannot distinguish them easily if crosstalk occurs. Improve the gradient (Module 2) to separate them by at least 0.2 minutes.
Q2: My sensitivity for ID-14326 drops significantly after 50 injections.
A: This indicates Matrix Build-up on the cone or shield.
-
Cause: Phospholipids from the plasma are accumulating.
-
Fix:
-
Switch to the LLE protocol (Module 1).
-
Implement a "Sawtooth" wash: Inject a blank with 100% Isopropanol/Acetone every 20 samples to strip hydrophobic residues from the column and line.
-
Q3: The internal standard (Ziprasidone or Lurasidone-d8) response is variable.
A: Check your Reconstitution Solvent .
-
Cause: If you reconstitute in 100% Methanol but your initial gradient is 80% Water, the analytes may precipitate or "ball up" in the mobile phase upon injection.
-
Fix: Always match the reconstitution solvent to the starting mobile phase conditions (e.g., 20% ACN / 80% Water).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] [Link]
-
Katteboina, M. Y., et al. (2016).[6] LC-MS/MS assay for the determination of Lurasidone and its active metabolite, ID-14283 in human plasma.[6] Biomedical Chromatography, 30(7), 1065-1074.[6] [Link]
-
Chae, Y. J., et al. (2012). A sensitive and selective LC-MS method for the determination of Lurasidone in rat plasma, bile, and urine.[6] Chromatographia, 75, 1117-1128.[6] [Link]
Sources
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Lurasidone D8 Stability & Optimization
The following guide is structured as a specialized Technical Support Center resource. It avoids generic templates, focusing instead on the specific chemical vulnerabilities of Lurasidone D8 to provide actionable, high-level scientific guidance.
Topic: Minimizing Deuterium Exchange and Signal Instability in Bioanalytical Workflows Doc ID: TS-LUR-D8-001 | Role: Senior Application Scientist[1][2]
The Core Challenge: Isotopic Integrity
In quantitative LC-MS/MS bioanalysis, the reliability of Lurasidone D8 (Internal Standard) is predicated on its resistance to Hydrogen-Deuterium Exchange (HDX) .[1][2] While Lurasidone D8 is the industry standard for normalizing matrix effects and recovery, users often report "signal drift" or "crosstalk" (IS contributing to analyte signal).
The Scientific Reality:
True deuterium exchange (C-D
-
Piperazine-Labeled D8 (Most Common): The deuterium atoms are on the piperazine ring. These are chemically stable C-D bonds.[1] If you observe signal loss here, it is rarely "exchange" but rather hydrolytic degradation or ion suppression .
-
Norbornane/Imide-Labeled D8 (Legacy/Custom): If the label is located on the bicyclic imide system (alpha to the carbonyls), these protons are acidic . They are highly susceptible to acid-catalyzed keto-enol tautomerism, leading to rapid back-exchange in protic solvents (water/methanol).[1][2]
This guide assumes you must mitigate potential exchange and degradation mechanisms to ensure assay robustness.
Mechanism of Instability (The "Why")
To solve the problem, we must visualize the enemy. The diagram below illustrates the two primary pathways that compromise Lurasidone D8: Acid-Catalyzed Back-Exchange (specific to labile labels) and Imide Hydrolysis (general degradation).[1][2]
Visualizing the Pathway
Figure 1: The Dual-Threat Mechanism.[1][2] The red path indicates true deuterium exchange (driven by acidity and labile label positioning), while the green path indicates chemical degradation (driven by pH extremes).
The "Zero-Exchange" Protocol (Self-Validating Systems)[1][2]
This protocol is designed to eliminate the variables that catalyze exchange or degradation.
A. Stock Solution Preparation
Objective: Prevent initial exchange during long-term storage.[1][2] Mechanism: Water and Methanol are protic solvents that act as hydrogen sources. DMSO and Acetonitrile are aprotic and cannot donate protons for exchange.[2]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Aprotic, high solubility.[1][2] Prevents proton donation required for back-exchange.[1][2] |
| Secondary Choice | Acetonitrile (MeCN) | Aprotic, but verify solubility.[1][2] |
| Avoid | Methanol (MeOH), Water | Protic solvents facilitate H/D exchange via hydrogen bonding and proton transfer.[1][2] |
| Storage Temp | -20°C or -80°C | Kinetic rates of exchange/hydrolysis drop significantly at lower temperatures.[1][2] |
B. LC-MS/MS Method Optimization
Objective: Minimize "on-column" residence time where the IS is exposed to acidic mobile phases.
Step-by-Step Workflow:
-
Reconstitution Solvent: Do not reconstitute pure standards in 100% Aqueous Acid. Use a mixture (e.g., 50:50 MeCN:H2O) to limit the availability of free protons while maintaining solubility.
-
Mobile Phase pH:
-
Autosampler Control:
-
Mandatory: Set autosampler temperature to 4°C .
-
Validation: Inject the same vial at T=0 and T=24h. If the IS response drops >5% or the mass spectrum shifts (M+8
M+7), the solvent system is too reactive.
-
Troubleshooting Guide (FAQ)
Q1: I am seeing a "Crosstalk" peak in my analyte channel (Lurasidone) at the same retention time as my D8 IS. Is this exchange?
Diagnosis: Likely Yes , but verify the source.
-
Scenario A (Impurity): The D8 standard contained D0 (native) impurity from the manufacturer.
-
Test: Inject a high concentration of IS only (no analyte). If you see a peak at the Analyte mass transition, calculate the % contribution.
-
-
Scenario B (Exchange): The D8 is converting to D7/D6/D0 during the run.
-
Test: Look at the mass spectrum of the IS peak. If you see a "staircase" of isotopes (M+7, M+6 increasing), you have active deuterium exchange.[2]
-
Fix: Your label is likely on an exchangeable position. Switch to a Piperazine-labeled D8 standard , which is chemically inert to this mechanism [3].[1][2]
-
Q2: My IS signal intensity decreases progressively over a batch run.
Diagnosis: This is likely Hydrolysis , not Exchange.
-
Reasoning: Lurasidone contains a bicyclic imide ring (isoindole-1,3-dione).[1][2] This ring is susceptible to hydrolytic cleavage, especially in alkaline conditions or prolonged aqueous exposure [4].[2]
-
Solution:
Q3: How do I validate that my method is "Exchange-Free"?
Validation Protocol:
-
Prepare: A "Zero-Time" sample (fresh) and a "Stressed" sample (stored 24h at RT in mobile phase).
-
Analyze: Run Q1 scans (Full Scan MS) for the IS.
-
Calculate: Determine the ratio of the M+8 peak to the M+7 peak.
-
Criteria: The M+8/M+7 ratio should remain constant. If M+7 increases in the stressed sample, back-exchange is occurring.[1][2]
Decision Tree: Solving Instability
Use this logic flow to identify the root cause of your Lurasidone D8 issues.
Figure 2: Diagnostic Decision Tree. Use mass spectral data to distinguish between isotopic exchange (mass shift) and chemical degradation (signal loss).[1][2]
References
-
FDA Center for Drug Evaluation and Research. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]
-
Klupczynska, A., et al. (2021).[1][2] Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2986.[1][2] [Link]
-
Mella-Raipán, J., et al. (2023).[1][2] Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin.[1][2][3][4][5] Pharmaceutics, 15(1), 232.[1][2][4] (Discusses Imide ring susceptibility to hydrolysis). [Link]
-
Hamdan, I. I., et al. (2018).[1][2] Stability-Indicating Method for the Determination of Lurasidone in Bulk and Pharmaceutical Formulations. Journal of Applied Pharmaceutical Science. (Highlighting pH sensitivity). [Link]
Sources
- 1. Lurasidone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing for Lurasidone Hydroxy Metabolites
Welcome to the technical support center for chromatographic analysis of lurasidone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during liquid chromatography (LC) experiments. Symmetrical, Gaussian peaks are crucial for accurate quantification and robust methods.[1] This document provides in-depth, scientifically grounded solutions to diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for lurasidone and its hydroxy metabolites. What are the primary causes?
A1: Peak tailing for these compounds almost always stems from unwanted secondary interactions between the analytes and the stationary phase, or issues related to the LC system itself.[2][3] Lurasidone and its metabolites are basic compounds, containing amine functional groups.[4] These groups are the primary culprits in problematic interactions.
The two main categories of problems are:
-
Chemical Interactions: This is the most common cause. It involves strong, undesirable interactions between the basic analyte and the column's stationary phase.[2]
-
Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[5] At mobile phase pH values above approximately 3.5-4, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[6] The positively charged (protonated) basic amine groups on your lurasidone metabolites can then bind strongly to these sites via ion-exchange, causing delayed elution for a fraction of the molecules and resulting in a tailed peak.[2][7][8]
-
Metal Chelation: Trace metal impurities (like iron or aluminum) within the silica matrix of the column can act as chelation sites for analytes, leading to peak tailing.[9][10]
-
-
Physical or System Issues: These are related to the hardware and setup of your HPLC/UHPLC system.
-
Column Void or Bed Deformation: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different path lengths, leading to peak distortion.[3]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made fittings between the injector, column, and detector, can cause band broadening and tailing.[1]
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band as it enters the column, affecting peak shape.[3]
-
To distinguish between a chemical and a physical problem, inject a neutral, well-behaved compound (like toluene or naphthalene). If the neutral compound's peak is symmetrical, your issue is chemical (analyte-specific). If the neutral compound also tails, the problem is likely physical or system-related.[2]
Q2: My peak shape is poor. Should I check my mobile phase first? What adjustments can I make?
A2: Yes, optimizing the mobile phase is often the most effective and logical first step. The pH of your mobile phase is a critical parameter that dictates the ionization state of both your analytes and the column's residual silanols.[11][12]
Mobile Phase Optimization Strategy:
-
Adjusting Mobile Phase pH: This is your most powerful tool.[11]
-
Low pH (pH 2.5-3.5): By operating at a low pH, you can fully protonate the residual silanol groups on the column, neutralizing their negative charge.[6][7][13] This prevents the strong ionic interaction with your protonated basic analytes. A buffer like 10-25 mM phosphate or formate is ideal for this purpose.[13]
-
High pH (pH 8-10): An alternative is to work at a high pH to deprotonate (neutralize) the basic amine groups on the lurasidone metabolites. This eliminates their positive charge, preventing interaction with any ionized silanols. Caution: This approach requires a hybrid or specially bonded silica column that is stable at high pH, as traditional silica columns will dissolve above pH 7-8.
-
-
Buffer Concentration and Type:
-
Ensure your buffer concentration is adequate (typically 10-25 mM) to control the pH effectively across the entire gradient.
-
For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate.[14]
-
-
Using Mobile Phase Additives (Competing Base):
-
Adding a small amount of a "competing base," such as triethylamine (TEA), to the mobile phase can be effective.[13] The TEA will preferentially interact with the active silanol sites, effectively masking them from your lurasidone metabolites.[13] However, this approach can shorten column lifetime and may suppress ionization in MS detection.[13]
-
| Parameter | Recommendation for Basic Analytes | Rationale |
| Mobile Phase pH | Operate at low pH (2.5-3.5) or high pH (8-10, column permitting). | Low pH suppresses silanol ionization. High pH neutralizes the basic analyte.[6][7] |
| Buffer | Use 10-25 mM phosphate, formate, or acetate. | Provides sufficient buffering capacity to maintain a stable pH. |
| Additive (Optional) | 5-10 mM Triethylamine (TEA) | Acts as a competing base to mask active silanol sites.[13] |
Q3: How do I choose the right HPLC/UHPLC column to prevent tailing with lurasidone metabolites?
A3: Column choice is paramount. Modern columns are designed with features to mitigate the problems associated with basic compounds.
Key Column Characteristics to Consider:
-
High Purity Silica: Start with a column packed with high-purity, "Type B" silica, which has a very low metal content. This minimizes peak tailing from metal chelation.[10]
-
End-Capping: After the primary stationary phase (like C18) is bonded to the silica, many residual silanols remain. End-capping is a process that deactivates these silanols by reacting them with a small silylating agent (e.g., trimethylsilyl chloride).[5][15] A well-end-capped, or even double-end-capped, column is highly recommended for basic compounds as it significantly reduces the number of sites available for secondary interactions.[15][16]
-
Steric Protection: Some stationary phases use bulky side groups to physically shield the residual silanols from interacting with analytes.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain (e.g., C18). This alters the selectivity and can help shield silanols, often providing excellent peak shape for bases with minimal mobile phase additives.
-
Hybrid Silica Particles: Columns made from organo-silica hybrid particles are more resistant to dissolution at high pH, making them an excellent choice if you opt for the high-pH mobile phase strategy.
| Column Technology | Advantage for Lurasidone Metabolites | Example Commercial Phases |
| High-Purity, End-Capped Silica | The industry standard. Reduces silanol interactions significantly. | Phenomenex Luna C18(2), Agilent Zorbax Eclipse Plus C18 |
| Polar-Embedded | Provides alternative selectivity and excellent shielding of silanols. | Waters SunFire C18, Phenomenex Kinetex Biphenyl |
| Hybrid Particle Technology | Enables the use of high-pH mobile phases to neutralize basic analytes. | Waters XBridge BEH C18, Agilent Poroshell 120 Bonus-RP[14] |
Q4: I suspect my column is contaminated or has degraded. What steps can I take to restore its performance?
A4: Columns can become contaminated with strongly retained compounds from the sample matrix, leading to poor peak shape.[17] A systematic washing procedure can often restore performance.
Protocol: Column Cleaning and Regeneration
Objective: To remove strongly adsorbed basic compounds and other matrix components from a reversed-phase column.
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Reverse Flow Direction: Reverse the column and connect it to the injector. Flushing in the reverse direction is more effective at dislodging contaminants from the inlet frit.[7]
-
Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 50:50 Acetonitrile:20mM Phosphate Buffer, flush with 50:50 Acetonitrile:Water). This removes precipitated salts.
-
Organic Solvent Series: Sequentially wash the column with 10-20 column volumes of each of the following solvents, moving from polar to non-polar and back.
-
Methanol
-
Acetonitrile
-
Isopropanol (an excellent cleaning solvent)
-
Acetonitrile
-
Methanol
-
-
Re-equilibration: Turn the column back to the correct flow direction, reconnect to the detector, and equilibrate with your initial mobile phase conditions for at least 20-30 column volumes, or until you have a stable baseline.
If performance is not restored, the column may have a physical issue like a void or a permanently fouled stationary phase, and replacement is the best option.
Q5: Could my LC system itself be contributing to the peak tailing?
A5: Absolutely. If you've optimized your mobile phase and are using an appropriate column, the next step is to investigate the system.
-
Check for Extra-Column Volume:
-
Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) and the shortest possible length to connect the injector, column, and detector.[1][18]
-
Fittings: Ensure all fittings are correctly seated and are of the proper type (e.g., PEEK, stainless steel) to avoid creating dead volumes.
-
-
Investigate Blockages:
-
In-line Filter/Guard Column: If you use an in-line filter or guard column, replace it first, as these are designed to trap particulates and can become blocked.
-
Column Frit: If you suspect a blocked column inlet frit, the reverse-flushing procedure described in Q4 may help.[7]
-
-
Sample Solvent Effects:
-
Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion, including tailing or fronting.[19] Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
Q6: Can you provide a systematic workflow for troubleshooting this issue?
A6: A logical, step-by-step approach is crucial for efficient troubleshooting. The following diagram outlines a decision-making process to identify and solve the root cause of peak tailing for lurasidone metabolites.
Caption: A systematic workflow for diagnosing peak tailing.
Mechanism Visualization: Silanol Interaction
The diagram below illustrates the fundamental chemical interaction responsible for peak tailing with basic compounds like lurasidone metabolites on a standard silica-based column.
Caption: Analyte interaction with deprotonated silanols.
References
-
Lurasidone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
HPLC Peak Tailing. Axion Labs. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. PubMed. [Link]
-
What Is Endcapping in HPLC Columns. Chrom Tech, Inc. [Link]
-
The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Lurasidone | C28H36N4O2S | CID 213046. PubChem - NIH. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]
-
The role of end-capping in reversed-phase. Phenomenex. [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. [Link]
-
HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]
-
DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TWO GENOTOXIC IMPURITIES IN LURASIDONE USING LC-MS/MS. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS. Taylor & Francis Online. [Link]
-
Washing Reversed-Phase Silica-Based Columns. LCGC International. [Link]
-
End-capping. Separation Science. [Link]
-
Why Is End-Capping Used In Liquid Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Bioanalysis Zone. [Link]
-
CHEMISTRY REVIEW(S) - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
The Theory of HPLC Column Chemistry. CHROMacademy. [Link]
-
The cleaning and regeneration of HPLC reversed-phase HPLC columns. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Chemical structures of lurasidone, ziprasidone, and perospirone. ResearchGate. [Link]
-
development of a method for quantification of two genotoxic impurities in lurasidone using lc. International Journal of Pharmaceutical Sciences and Research. [Link]
-
The Role of End-Capping in Reversed-Phase. LabRulez LCMS. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
HPLC Reverse Phase Column Cleaning. Reddit. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. sepscience.com [sepscience.com]
- 17. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Stability of Lurasidone Metabolite ID-14326 D8 in Frozen Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of Lurasidone Metabolite ID-14326 D8 in frozen plasma. As a deuterated analog, ID-14326 D8 is a critical internal standard for the accurate quantification of Lurasidone's active metabolite in pharmacokinetic and bioanalytical studies.[1][2] Ensuring its stability in biological matrices is paramount for data integrity.
Understanding the Analyte: Lurasidone and its Metabolites
Lurasidone is an atypical antipsychotic medication metabolized in the liver primarily by the CYP3A4 enzyme.[3] This process generates several metabolites, including the active metabolite ID-14326.[4] For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as Lurasidone Metabolite ID-14326 D8, is employed to ensure accuracy and precision.[1][2]
While specific public data on the stability of Lurasidone Metabolite ID-14326 D8 in frozen plasma is limited, a comprehensive bioanalytical method validation for Lurasidone and its active metabolite ID-14283 confirmed their stability through a battery of tests.[5][6] General principles of bioanalytical method validation dictate that the stability of an analyte in a biological matrix must be rigorously evaluated under conditions that mimic sample handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for plasma samples containing Lurasidone Metabolite ID-14326 D8?
Q2: How many freeze-thaw cycles can my plasma samples undergo without affecting the integrity of Lurasidone Metabolite ID-14326 D8?
The number of permissible freeze-thaw cycles must be experimentally determined. While a study on various urinary biomarkers showed stability for some analytes up to 10 freeze-thaw cycles, others showed significant changes after only 5-6 cycles.[8] For bioanalytical method validation, it is standard practice to assess the stability of an analyte for at least three freeze-thaw cycles. It is crucial to perform an in-house validation to determine the acceptable number of cycles for your specific experimental conditions.
Q3: My results show unexpected variability. Could the stability of the internal standard be the issue?
Yes, inconsistent stability of the internal standard can lead to significant analytical variability. If you observe erratic results, it is prudent to investigate the stability of Lurasidone Metabolite ID-14326 D8 under your specific storage and handling conditions. Refer to the troubleshooting guide below for a systematic approach to diagnosing the problem.
Q4: Are there any known degradation pathways for Lurasidone and its metabolites that I should be aware of?
Studies on Lurasidone hydrochloride have shown it to be susceptible to degradation under alkaline and oxidative stress conditions.[9] It is relatively stable under acidic, thermal, and photolytic stress.[10] While these studies were performed on the parent drug, it is reasonable to assume that the metabolite may have similar sensitivities. Therefore, it is important to control the pH of your plasma samples and avoid exposure to strong oxidizing agents.
Troubleshooting Guide: Investigating Stability Issues
| Observed Problem | Potential Cause | Recommended Action |
| High variability in QC sample results | Instability of the metabolite during storage or sample processing. | 1. Verify Storage Conditions: Ensure freezers are maintaining the target temperature without significant fluctuations. 2. Conduct a Freeze-Thaw Stability Test: Use a fresh set of QC samples and subject them to a controlled number of freeze-thaw cycles, analyzing them against a freshly prepared calibration curve. 3. Assess Bench-Top Stability: Determine how long the processed samples can remain at room temperature before significant degradation occurs. |
| Drift in analytical runs (decreasing signal over time) | Degradation of the metabolite in the autosampler. | 1. Evaluate Autosampler Stability: Re-inject the same set of processed samples at different time points (e.g., 0, 4, 8, 12, 24 hours) to assess stability in the autosampler. 2. Consider Sample Cooling: If degradation is observed, use a cooled autosampler to maintain sample integrity during the analytical run. |
| Inconsistent recovery of the internal standard | Degradation of the deuterated internal standard (ID-14326 D8). | 1. Prepare Fresh Internal Standard Working Solution: The stock or working solution of the internal standard may have degraded. 2. Re-evaluate Long-Term Stability: If the issue persists, it may be necessary to conduct a long-term stability study of the internal standard in plasma at your storage temperature. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of Lurasidone Metabolite ID-14326 D8 in plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Prepare at least three replicates of low and high concentration Quality Control (QC) samples by spiking known amounts of Lurasidone Metabolite ID-14326 D8 into blank plasma.
-
Initial Analysis (Cycle 0): Analyze one set of the low and high QC samples immediately after preparation to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at your intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle.
-
Repeat this process for a minimum of three cycles.
-
-
Analysis: After the desired number of cycles, process and analyze the QC samples.
-
Data Evaluation: Calculate the mean concentration and percentage deviation from the baseline (Cycle 0) for each QC level. The deviation should be within an acceptable range (typically ±15%).
Protocol 2: Long-Term Stability Assessment
Objective: To evaluate the stability of Lurasidone Metabolite ID-14326 D8 in plasma over an extended period.
Methodology:
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in blank plasma.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Time Points: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples (at least three replicates of each level).
-
Analysis: Thaw the samples, process them, and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the percentage of the analyte remaining compared to the initial concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Visualizing Experimental Workflows
Caption: Workflow for Freeze-Thaw and Long-Term Stability Testing.
References
- Veeprho. Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3. Accessed February 2, 2026.
- ResearchGate.
- MedChemExpress. Lurasidone Metabolite 14326-d8 | Isotope-Labeled Compound. Accessed February 2, 2026.
- SciSpace. method development, validation and stability studies for determination of lurasidone hydrochloride in. Accessed February 2, 2026.
- Shah, J., et al. (2015). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study.
- Neobiotech. NB-64-48483-10mg | Lurasidone Inactive Metabolite 14326-d8. Accessed February 2, 2026.
- Rajadhyaksha, M., & Londhe, V. (2023). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent.
- MDPI. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Accessed February 2, 2026.
- ResearchGate. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. Accessed February 2, 2026.
- MedChemExpress. Lurasidone metabolite 14326. Accessed February 2, 2026.
- Patrignani, P., et al. (2021). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific Reports, 11(1), 1-9.
- LCGC International. Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Accessed February 2, 2026.
- European Medicines Agency. (2018). Guideline on the requirements for the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. EMA/CHMP/QWP/545525/2017.
- PubMed. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. Accessed February 2, 2026.
- PubMed Central. Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Accessed February 2, 2026.
- PubMed. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Accessed February 2, 2026.
- International Journal of Pharmacy and Pharmaceutical Sciences. Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Accessed February 2, 2026.
Sources
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NB-64-48483-10mg | Lurasidone Inactive Metabolite 14326-d8 Neobiotech [neo-biotech.com]
- 8. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Lurasidone (ID-14326) Extraction and Recovery
Introduction
Lurasidone is a second-generation atypical antipsychotic agent pivotal in the management of schizophrenia and bipolar depression.[1] For researchers and drug development professionals, achieving accurate and precise quantification of Lurasidone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The extraction of Lurasidone from complex matrices like plasma is a critical determinant of analytical data quality, with low or variable recovery rates presenting a significant challenge.
This technical support center is designed to serve as a comprehensive guide for scientists encountering issues with Lurasidone (ID-14326) extraction. By leveraging an in-depth understanding of Lurasidone's physicochemical properties, this guide provides structured troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you systematically increase your recovery rates and enhance the reliability of your results.
Section 1: Foundational Knowledge: Lurasidone's Physicochemical Properties
A successful extraction strategy is built upon a thorough understanding of the analyte's chemical nature. Lurasidone is a weakly basic and highly lipophilic compound.[2] These characteristics directly influence its behavior during sample preparation and extraction. Key properties are summarized below.
| Property | Value | Implication for Extraction |
| Molecular Weight | 492.68 g/mol | Standard molecular size for small molecule extraction. |
| LogP (Octanol/Water) | 5.6 | Highly lipophilic; partitions readily into organic solvents. This is a key parameter for Liquid-Liquid Extraction (LLE).[3][4] |
| pKa | 7.6 | Weakly basic. The molecule's charge state can be manipulated by adjusting pH. At pH < 7.6, it will be predominantly ionized (protonated), and at pH > 7.6, it will be in its neutral, more hydrophobic form. |
| Aqueous Solubility | Low (0.165 mg/mL) | Poorly soluble in neutral aqueous solutions, which can be leveraged for precipitation but requires careful solvent selection for reconstitution.[3] |
| Plasma Protein Binding | ~99% | Very high. This is a critical factor; failure to disrupt protein binding is a primary cause of low recovery.[5] |
| Chemical Stability | Susceptible to alkaline hydrolysis | The isoindole-1,3-dione ring is prone to degradation under strong basic conditions.[6][7] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during Lurasidone extraction. The troubleshooting process is a logical workflow aimed at systematically identifying and resolving the root cause of poor recovery.
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Problem Area 1: Low Overall Recovery (<70%)
Q: My Lurasidone recovery is consistently low. I've added my internal standard post-extraction and it looks fine, but the Lurasidone signal is suppressed. What is the most likely cause?
A: The most probable cause is incomplete disruption of plasma protein binding. Lurasidone is approximately 99% bound to plasma proteins.[5] If the protein is not fully precipitated and the drug is not released, it will not be available for extraction into the organic phase (LLE) or for binding to the sorbent (SPE).
-
Causality: The high protein binding means Lurasidone is not "free" in the plasma. Extraction techniques can only recover the free drug. Therefore, the initial step must be to break the non-covalent interactions between Lurasidone and proteins like albumin and alpha-1-acid glycoprotein.
-
Troubleshooting Steps:
-
Protein Precipitation Agent: If you are using a simple buffer, this is insufficient. You must use a protein precipitation step. Acetonitrile (ACN) is generally more effective than methanol (MeOH) for precipitating plasma proteins. A common starting ratio is 3:1 (v/v) of ACN to plasma.
-
Vortexing Energy & Time: Ensure vigorous and adequate vortexing. A minimum of 1-2 minutes of high-speed vortexing after adding the precipitating solvent is recommended. Insufficient mixing will lead to incomplete protein denaturation and drug release.
-
Sample Pre-treatment: Consider a brief sonication step (5-10 minutes) in a cold bath after adding the precipitating solvent to further aid in disrupting protein-drug complexes.
-
Q: I have confirmed my protein precipitation is effective, but my recovery in a Liquid-Liquid Extraction (LLE) protocol is still poor. What should I investigate next?
A: The next critical parameter to verify is the pH of the aqueous phase before adding the organic solvent.
-
Causality: Lurasidone is a weak base with a pKa of 7.6. To efficiently partition from the aqueous sample into an immiscible organic solvent, it must be in its neutral, non-ionized state. According to the Henderson-Hasselbalch equation, this is achieved at a pH significantly above the pKa. A pH of at least 9.6 (2 pH units above the pKa) is recommended to ensure >99% of the molecule is in its neutral form.
-
Troubleshooting Steps:
-
pH Adjustment: Before adding your extraction solvent, adjust the sample pH to a range of 9.0-10.0 using a suitable base (e.g., 0.1M Sodium Hydroxide or Ammonium Hydroxide). Using a buffer (e.g., carbonate buffer) is highly recommended to maintain a stable pH throughout the extraction.
-
Solvent Choice: Lurasidone's high LogP (5.6) indicates it is very hydrophobic.[3] Solvents like Methyl tert-butyl ether (MTBE) or a mixture of Diethyl Ether and Dichloromethane are excellent choices. If you are using a less effective solvent like hexane, you will likely see poor recovery. One study successfully used ethyl acetate in their LLE protocol.[8]
-
Problem Area 2: High Variability & Poor Reproducibility (%RSD > 15%)
Q: My average recovery is acceptable, but I see high variability between replicate samples. What causes this inconsistency?
A: High variability is often due to inconsistent execution of manual steps or matrix effects.
-
Causality & Troubleshooting:
-
Inconsistent pH: If you are not using a buffer, small variations in the amount of base added can lead to significant pH differences between samples, causing variable partitioning. Solution: Use a buffer (e.g., 100mM ammonium carbonate, pH 9.5) to ensure consistent pH.
-
Variable Vortexing/Shaking: Inconsistent mixing during the extraction step leads to variable partitioning efficiency. Solution: Use a multi-tube vortexer or a flatbed shaker and ensure all samples are mixed for the same duration and at the same intensity.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can be inconsistent and lead to variable recovery of the organic layer. Solution: Centrifuge at a higher speed or for a longer duration to break the emulsion. Adding a small amount of salt (e.g., NaCl) to the aqueous phase before extraction can also help prevent emulsion formation.
-
Internal Standard (IS) Addition: Ensure the IS is added at the very beginning of the process (before protein precipitation). This allows the IS to compensate for variability in every subsequent step. If the IS is added late in the process, it cannot account for early-stage inconsistencies.
-
Section 3: Optimized Extraction Protocols
The following are detailed, field-proven protocols for LLE and SPE that incorporate the principles discussed above.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is designed for maximum recovery from plasma by ensuring protein disruption and correct pH.
-
Sample Preparation:
-
Pipette 200 µL of plasma sample into a 2 mL polypropylene microcentrifuge tube.
-
Add 50 µL of Internal Standard (IS) working solution (e.g., Lurasidone-d8).
-
Add 600 µL of Acetonitrile (ACN) to precipitate proteins.
-
-
Protein Precipitation:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean 2 mL tube.
-
Add 100 µL of 1M Ammonium Carbonate buffer (pH 10.0) to the supernatant.
-
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
-
Cap the tube and mix on a flatbed shaker for 15 minutes.
-
-
Phase Separation:
-
Centrifuge at 14,000 x g for 5 minutes.
-
-
Evaporation & Reconstitution:
-
Transfer the upper organic layer (~1.0 mL) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) and vortex for 30 seconds before injection into the LC-MS/MS system.
-
Protocol 2: Optimized Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode or reversed-phase SPE cartridge for effective cleanup and concentration.
Condition [label="{Step 1: Condition|Activate sorbent with Methanol}"]; Equilibrate [label="{Step 2: Equilibrate|Rinse with Water/Buffer to prepare for sample}"]; Load [label="{Step 3: Load Sample|Apply pre-treated sample to cartridge}"]; Wash [label="{Step 4: Wash|Remove interferences with a weak solvent}"]; Elute [label="{Step 5: Elute|Recover Lurasidone with a strong organic solvent}"];
Condition -> Equilibrate -> Load -> Wash -> Elute; }
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a tube.
-
Add 50 µL of IS working solution.
-
Add 600 µL of 4% Phosphoric Acid in water to dilute the sample and disrupt protein binding.
-
Vortex for 1 minute.
-
-
SPE Cartridge Conditioning:
-
Use a C8 or mixed-mode cation exchange cartridge.
-
Condition the cartridge with 1 mL of Methanol.
-
Equilibrate with 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to pass the sample through at a rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5 minutes to remove all water.
-
-
Elution:
-
Elute Lurasidone with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase, vortex, and inject.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Which extraction method is better for Lurasidone: LLE or SPE?
A: Both methods can yield high recovery if optimized correctly. The choice depends on your specific needs:
-
LLE is often faster to develop and cheaper per sample. However, it can be less clean, potentially leading to more significant matrix effects in the final LC-MS/MS analysis.
-
SPE provides a much cleaner extract, reducing matrix effects and potentially improving sensitivity (LLOQ). It is also more amenable to automation for high-throughput labs, but the initial method development can be more intensive and the cost per sample is higher.
Q: How do I select an appropriate internal standard (IS)?
A: The ideal IS is a stable isotope-labeled version of the analyte (e.g., Lurasidone-d8). This is because it has nearly identical chemical properties (pKa, LogP, protein binding) and extraction behavior to Lurasidone, but is distinguishable by mass spectrometry. If a stable-labeled IS is not available, a structural analog with similar properties can be used, but it will not compensate for matrix effects as effectively. Chlorpromazine has been used as an IS in some HPLC methods.[2]
Q: My recovery is high, but I'm seeing significant ion suppression in my LC-MS/MS data. What's wrong?
A: This indicates that while your extraction is recovering Lurasidone, it is also co-extracting interfering matrix components (e.g., phospholipids, salts).
-
If using LLE: Your extract is likely not clean enough. Consider switching to a more selective solvent system or, preferably, moving to an SPE protocol.
-
If using SPE: Your wash steps may be inadequate. Try using a slightly stronger organic solvent in the wash step (e.g., increase from 5% to 20% Methanol) to remove more interferences without eluting the Lurasidone. Ensure the cartridge is completely dry before elution, as residual water can carry over salts.
Q: Can I use the same extraction protocol for urine as for plasma?
A: Not directly. Urine is a much less complex matrix than plasma, with significantly lower protein content. You can often use a simpler "dilute-and-shoot" method for urine, where the sample is simply diluted with mobile phase, centrifuged, and injected.[9] However, if concentration is needed, an SPE protocol similar to the one described above would be highly effective. The protein precipitation step would be unnecessary.
References
-
ResearchGate. (2020). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF LURASIDONE BY RP-HPLC AND HPTLC. Available at: [Link]
-
PMC. (2025). Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions. Available at: [Link]
-
PubMed. (2011). Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats. Available at: [Link]
-
Wikipedia. (N.D.). Lurasidone. Available at: [Link]
-
ResearchGate. (2025). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry. Available at: [Link]
-
PubMed. (N.D.). Design, Optimization, and Evaluation of Lurasidone Hydrochloride Nanocrystals. Available at: [Link]
-
PubMed. (2013). Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography. Available at: [Link]
-
DergiPark. (N.D.). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Available at: [Link]
-
MDPI. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Available at: [Link]
-
NIH. (N.D.). Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. Available at: [Link]
-
PubMed Central. (N.D.). Inclusion complex of lurasidone hydrochloride with Sulfobutylether-β-cyclodextrin has enhanced oral bioavailability and no food effect. Available at: [Link]
-
IJSDR. (N.D.). Solubility enhancement of Lurasidone hydrochloride by solid dispersion technique. Available at: [Link]
-
ResearchGate. (N.D.). Solubility of Lurasidone hydrochloride in various excipients and buffers using proposed HPTLC method. Available at: [Link]
-
LCGC International. (N.D.). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Available at: [Link]
-
NIH PubChem. (N.D.). Lurasidone. Available at: [Link]
-
ResearchGate. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Available at: [Link]
-
PubMed Central. (2023). Improving Lurasidone Hydrochloride's Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin. Available at: [Link]
-
PubMed. (N.D.). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of lurasidone, a novel atypical anti-psychotic drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclusion complex of lurasidone hydrochloride with Sulfobutylether-β-cyclodextrin has enhanced oral bioavailability and no food effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Chromatographic Resolution of Lurasidone and its Metabolite ID-14326
Welcome to the technical support center for resolving chromatographic interference between Lurasidone and its active metabolite, ID-14326. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline separation between these two compounds. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting processes.
Understanding the Challenge: Lurasidone and its Metabolites
Lurasidone is an atypical antipsychotic drug that undergoes extensive metabolism in the body, primarily through the cytochrome P450 enzyme CYP3A4.[1][2][3][4][5] This metabolism results in the formation of several metabolites, including two active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[2][3] Given that metabolites can have similar core structures to the parent drug, achieving chromatographic separation can be a significant challenge. Co-elution of Lurasidone and ID-14326 can lead to inaccurate quantification and misinterpretation of experimental results.
This guide provides a systematic approach to troubleshoot and resolve this specific chromatographic interference issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing a single, broad, or shouldered peak where I expect to see Lurasidone. How can I confirm if I have co-elution with ID-14326?
A1: Before embarking on extensive method development, it's crucial to confirm that the observed peak distortion is indeed due to co-elution.
-
Peak Purity Analysis with a PDA Detector: If your HPLC system is equipped with a Photo Diode Array (PDA) detector, you can perform a peak purity analysis. This function assesses the spectral homogeneity across the peak. A "pure" peak will have consistent spectra from the upslope to the downslope. Spectral inconsistencies suggest the presence of a co-eluting compound. Several analytical methods for Lurasidone utilize a PDA detector, often monitoring at a wavelength of 230 nm.[6][7][8][9]
-
Mass Spectrometry (MS) Detection: The most definitive way to confirm co-elution is to use a mass spectrometer as a detector. By analyzing the mass-to-charge ratio (m/z) across the chromatographic peak, you can identify the presence of both Lurasidone and ID-14326. Lurasidone is metabolized via hydroxylation of the norbornane ring to form its active metabolites, so you would expect a corresponding mass shift.[2][3]
-
Forced Degradation Studies: Subjecting a pure standard of Lurasidone to stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help in identifying potential degradation products and their retention times.[6][8][10][11] While this won't directly identify the metabolite, it can help in understanding the chromatographic space around the Lurasidone peak.
Q2: My initial attempts to separate Lurasidone and ID-14326 using a standard C18 column have failed. What should I try next?
A2: When a standard C18 column doesn't provide adequate resolution, a systematic approach to modifying the mobile phase and stationary phase is necessary. The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[12][13] To resolve co-eluting peaks, the primary focus should be on altering the selectivity.[14]
The following diagram illustrates a logical workflow for troubleshooting the co-elution of Lurasidone and ID-14326.
Sources
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Lurasidone - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. asianjpr.com [asianjpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. inacom.nl [inacom.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Scientist's Guide to the Analytical Utility of Lurasidone Metabolite 14326 D8
For researchers and drug development professionals engaged in the study of Lurasidone, an atypical antipsychotic, the precise quantification of its metabolites is paramount for comprehensive pharmacokinetic and metabolic profiling. This guide provides an in-depth comparison and technical overview of the stable isotope-labeled (SIL) internal standard, Lurasidone Metabolite 14326 D8, against its non-deuterated analog. We will dissect the data from a representative Certificate of Analysis (CoA) and contextualize its application within a validated bioanalytical workflow, underscoring the criticality of high-purity, well-characterized internal standards in modern drug metabolism and pharmacokinetics (DMPK) studies.
The Role of Metabolite Quantification in Lurasidone Research
Lurasidone, marketed as Latuda®, is prescribed for schizophrenia and bipolar depression.[1][2][3] Its therapeutic action and safety profile are not solely dependent on the parent drug but also on the activity and clearance of its various metabolites. Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2][4] While some metabolites are major and pharmacologically active, others are minor.[1] Lurasidone Metabolite 14326 (also known as M-9) is one such metabolite.[1][5] Accurate measurement of these metabolites in biological matrices like plasma or serum is essential for understanding the complete disposition of the drug.
For quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard.[6][7][8] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N). This allows it to be distinguished from the analyte by the mass spectrometer while co-eluting chromatographically, thereby correcting for variability in sample preparation, matrix effects, and instrument response.[6][7][9][10]
Certificate of Analysis Deep Dive: Lurasidone Metabolite 14326 D8
A Certificate of Analysis is the foundational document that guarantees the identity, purity, and quality of a reference standard. Let's examine the key data from a representative CoA for Lurasidone Metabolite 14326 D8 (Lot: GR-2-239).[11]
Identity Confirmation
The primary role of the CoA is to confirm that the material is what it purports to be. This is typically achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): The Electrospray Ionization (ESI-MS) data shows a prominent [M+H]⁺ ion at m/z 517.29.[11] This corresponds to the expected mass of the deuterated metabolite (C₂₈H₂₈D₈N₄O₃S), which has a calculated molecular weight of approximately 516.74 g/mol .[12] The observed mass confirms the incorporation of eight deuterium atoms.
-
Nuclear Magnetic Resonance (¹H-NMR): While the full spectral interpretation is complex, the ¹H-NMR spectrum in DMSO-d6 provides the definitive structural fingerprint of the molecule, confirming the positions of the non-deuterated protons.[11]
Purity Assessment
Purity is a critical parameter for a quantitative standard. Any impurity can lead to inaccurate measurements.
-
High-Performance Liquid Chromatography (HPLC): The CoA reports an HPLC purity analysis using a Diode Array Detector (DAD) at 230 nm. The results indicate a purity of 97.7555% for the main peak corresponding to the deuterated metabolite.[11] This high level of chemical purity is essential for its use as an internal standard.
Comparative Analysis: Deuterated vs. Non-Deuterated Standard
The primary alternative to using Lurasidone Metabolite 14326 D8 is its non-deuterated (native) counterpart, Lurasidone Metabolite 14326. The key differentiator lies in their application within an analytical method.
| Feature | Lurasidone Metabolite 14326 D8 (SIL-IS) | Lurasidone Metabolite 14326 (Native Standard) |
| Primary Use | Internal Standard for quantification of the native metabolite.[13] | Analyte for calibration curves and quality control (QC) samples. |
| Molecular Formula | C₂₈H₂₈D₈N₄O₃S[12] | C₂₈H₃₆N₄O₃S[14] |
| Molecular Weight | ~516.74 g/mol [12] | ~508.7 g/mol [14] |
| Purity (Typical) | 97.76% (Lot GR-2-239)[11] | >98% (Commercially available)[14] |
| Key Advantage | Corrects for matrix effects and procedural losses during analysis.[7] | Establishes the reference for quantification. |
| Mass Spec Behavior | Higher m/z allows for separation from the native analyte. | Lower m/z, the target for measurement in unknown samples. |
The choice between these standards is not one of superiority but of function. For accurate quantification, a researcher requires both: the native standard to build the calibration curve and the deuterated standard to serve as the internal reference spiked into every sample.
Experimental Workflow: Quantitative Analysis via LC-MS/MS
To illustrate the practical application, we will outline a standard protocol for the quantification of Lurasidone Metabolite 14326 in human plasma. This workflow demonstrates how the deuterated internal standard is integrated into the process to ensure data integrity.
Workflow Diagram
Caption: LC-MS/MS workflow for metabolite quantification.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare a stock solution of Lurasidone Metabolite 14326 (native) in a suitable organic solvent (e.g., methanol).
-
From this stock, create a series of calibration standards and quality control (QC) samples by spiking into blank plasma.
-
Prepare a separate stock solution of Lurasidone Metabolite 14326 D8 (Internal Standard, IS) at a fixed concentration (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution to every tube and vortex briefly.
-
Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions (Hypothetical):
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion ESI mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Analyte (Native): Q1/Q3 transition, e.g., m/z 509.3 -> 207.1
-
Internal Standard (D8): Q1/Q3 transition, e.g., m/z 517.3 -> 215.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each sample.
-
Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion: The Imperative of a High-Quality Internal Standard
The Certificate of Analysis for Lurasidone Metabolite 14326 D8 provides the necessary assurance of identity and purity required for its designated role as an internal standard. With a documented purity of over 97%, this reagent is fit-for-purpose in regulated and research bioanalysis.[11] Its use, in conjunction with a well-characterized native standard, is fundamental to developing robust, reliable, and accurate LC-MS/MS assays. Such assays are critical for advancing our understanding of Lurasidone's metabolic fate and ensuring the safety and efficacy of this important therapeutic agent.
References
-
Axios Research. Lurasidone Inactive Metabolite 14326-d8 - CAS - N/A. [Link]
- Axios Research. Certificate of Analysis: Lurasidone Metabolite 14326-D8, Lot No.: GR-2-239.
- Khan, Z. G., Bari, S. B., & Patil, D. D. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 213046, Lurasidone. [Link]
-
Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (PDF) LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. [Link]
-
Wikipedia. Lurasidone. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
DergiPark. Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. CHEMISTRY REVIEW(S) - accessdata.fda.gov. [Link]
-
Medscape. Latuda (lurasidone) dosing, indications, interactions, adverse effects, and more. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
National Center for Biotechnology Information. Solubility enhancement studies on lurasidone hydrochloride using mixed hydrotropy. [Link]
-
American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Chromatography Forum. Internal standard in LC-MS/MS. [Link]
-
ResearchGate. Chemical structures of lurasidone, ziprasidone, and perospirone. R = H is 1-(1,2-benzisothiazol-3-yl)-piperazine (BITP). [Link]
-
Oxford Academic. Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone. [Link]
-
Pharmaffiliates. Lurasidone Hydrochloride-impurities. [Link]
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- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lurasidone - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Lurasidone-D8 Hydrochloride - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. youtube.com [youtube.com]
- 9. myadlm.org [myadlm.org]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. esschemco.com [esschemco.com]
- 12. Lurasidone Inactive Metabolite 14326-d8 - CAS - N/A | Axios Research [axios-research.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lurasidone metabolite 14326 | CAS 186204-33-1 | Cayman Chemical | Biomol.com [biomol.com]
A Senior Scientist's Guide to Evaluating Linearity and Range for Lurasidone Metabolite Assays
This guide provides an in-depth comparison and technical evaluation of analytical methodologies for quantifying Lurasidone and its key metabolites. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that underpin robust bioanalytical method validation, focusing specifically on linearity and the analytical range.
Introduction: The Importance of Metabolite Quantification in Lurasidone Analysis
Lurasidone is an atypical antipsychotic agent primarily metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process results in the formation of several metabolites, including two major active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220.[1] Accurate quantification of not only the parent drug but also its active metabolites is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments, allowing researchers to build a complete picture of the drug's disposition and activity in the body. Establishing the linearity and effective range of an assay is the foundational step in ensuring that the collected data is accurate, reliable, and reproducible.
Pillar 1: The "Why" of Linearity and Range in Bioanalytical Assays
In quantitative bioanalysis, linearity demonstrates that the instrumental response is directly proportional to the concentration of the analyte over a given range. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Causality Behind the Requirement: The core principle is to establish a predictable and reliable relationship between the analyte's concentration and the signal produced by the analytical instrument. Without a proven linear relationship, one cannot confidently interpolate the concentration of an unknown sample from its measured response. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous evaluation of linearity to ensure data integrity in clinical and nonclinical studies.[2]
A calibration curve is typically generated using a blank sample, a zero sample (blank with internal standard), and a minimum of six non-zero concentration levels.[2] The simplest and most common regression model is a linear fit (y = mx + c), but to account for variability across the range, a weighted linear regression (e.g., 1/x or 1/x²) is often necessary. The choice of weighting is crucial; it prevents the higher concentration standards, which have a larger absolute error, from disproportionately influencing the regression line, thereby ensuring better accuracy at the lower end of the curve.
Pillar 2: A Comparative Analysis of Validated Bioanalytical Methods
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technology for the quantification of Lurasidone and its metabolites in biological matrices due to its superior sensitivity and selectivity. Below is a comparison of linearity and range data from various published methods.
Table 1: Comparison of Linearity and Range for Lurasidone and Metabolite Assays
| Analyte(s) | Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Lurasidone & ID-14283 | LC-MS/MS | Human Plasma | Lurasidone: 0.25 - 100ID-14283: 0.10 - 14.1 | Not explicitly stated, but assay met regulatory guidelines | [3][4][5] |
| Lurasidone, ID-14283 & ID-14326 | LC-MS/MS | (Not specified, likely plasma) | 0.02 - 10 | Not explicitly stated, but assay was validated | [2] |
| Lurasidone | LC-MS/MS | Dried Blood Spot | 5.0 - 1200.0 | >0.99 (Implied) | [6] |
| Lurasidone | RP-HPLC | Pharmaceutical Formulation | 10,000 - 60,000 | 0.9999 | Suneetha et al., 2015 |
| Lurasidone | RP-HPLC | Pharmaceutical Formulation | 500 - 50,000 | Not explicitly stated, but linear | [7] |
| Lurasidone | UV-Spectrophotometry | Bulk Drug | 5,000 - 25,000 | Not specified | [8] |
Expert Analysis: The data clearly illustrates that the choice of analytical range is highly dependent on the method's sensitivity, the analyte , and the intended application.
-
Parent vs. Metabolite: The validated range for the active metabolite ID-14283 (0.10 - 14.1 ng/mL) is lower than that for the parent drug Lurasidone (0.25 - 100 ng/mL) in the same assay.[3] This is a deliberate and logical experimental design choice, reflecting the expected lower circulating concentrations of the metabolite relative to the parent drug. A well-designed assay must tailor its range to be clinically and pharmacokinetically relevant.
-
Matrix and Application: Assays developed for biological matrices like plasma or dried blood spots require high sensitivity, hence the lower ng/mL ranges achieved with LC-MS/MS. In contrast, methods for pharmaceutical dosage forms (bulk drug/tablets) are concerned with much higher concentrations, leading to ranges in the µg/mL (or thousands of ng/mL) level, for which less sensitive techniques like HPLC-UV can be suitable.[7]
-
Regulatory Standard: The LC-MS/MS methods designed for pharmacokinetic studies demonstrate ranges appropriate for capturing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and its metabolites, from peak concentration (Cmax) down to the elimination phase.
Pillar 3: A Self-Validating Protocol for Linearity & Range Assessment
This protocol outlines a robust, field-proven methodology for establishing the linearity and analytical range of an LC-MS/MS method for Lurasidone and its metabolite ID-14283 in human plasma. This system is self-validating because the acceptance criteria are based on internationally recognized guidelines.
Objective: To determine the linearity, calibration curve model, and analytical range for the simultaneous quantification of Lurasidone and ID-14283.
Materials:
-
Certified reference standards for Lurasidone and ID-14283.
-
Stable Isotope Labeled (SIL) internal standards (e.g., Lurasidone-d8).
-
Control human plasma (screened for interferences).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the reference standards of Lurasidone and ID-14283 in a suitable organic solvent (e.g., methanol) to prepare primary stock solutions (e.g., at 1 mg/mL).
-
Prepare a separate stock solution for the internal standard (IS).
-
Causality Check: Using separate weighings for stocks minimizes the risk of a single weighing error propagating through the entire experiment.
-
-
Preparation of Calibration Standards (CS) and Quality Control (QC) Samples:
-
Perform serial dilutions of the primary stocks to create a series of working solutions.
-
Spike these working solutions into control human plasma to prepare a minimum of 8 non-zero calibration standards that bracket the expected concentration range.
-
Example Range (Lurasidone): 0.25 (LLOQ), 0.50, 2.0, 10.0, 25.0, 50.0, 80.0 (ULOQ), 100.0 ng/mL.
-
Example Range (ID-14283): 0.10 (LLOQ), 0.20, 0.80, 2.0, 5.0, 8.0, 12.0 (ULOQ), 14.1 ng/mL.
-
Separately, prepare QC samples from a different stock solution weighing at a minimum of four concentration levels: Low, Medium, High, and at the Lower Limit of Quantification (LLOQ).
-
-
Sample Preparation (e.g., Liquid-Liquid Extraction):
-
To an aliquot of plasma (CS, QC, blank), add the internal standard solution.
-
Add an extraction solvent (e.g., tert-butyl methyl ether).[3]
-
Vortex to mix, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Analysis and Data Processing:
-
Analyze the extracted samples in three separate analytical runs on different days to assess inter-day variability.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Apply a linear regression model, typically with a weighting of 1/x², to the data.
-
-
Acceptance Criteria (based on FDA/ICH M10 Guidance):
-
Correlation Coefficient (r²): Should be ≥ 0.99.
-
Calibration Standard Accuracy: The back-calculated concentration for each calibration standard must be within ±15% of its nominal value, except for the LLOQ, which must be within ±20%.
-
Run Acceptance: At least 75% of the non-zero calibration standards must meet the accuracy criteria. The anchor points (LLOQ and ULOQ) must be included in those that pass.
-
Workflow Visualization
The following diagram illustrates the logical workflow for establishing and validating the linearity and range of a bioanalytical method.
Caption: Workflow for Linearity and Range Validation.
Conclusion
References
-
Katteboina, M. Y., Pilli, N. R., Mullangi, R., Seelam, R. R., & Satla, S. R. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Biomedical Chromatography, 30(7), 1065–1074. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Center for Drug Evaluation and Research. Available from: [Link]
- Suneetha, A., Manasa, K., & Sindhura, S. L. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Lurasidone HCL in Bulk and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research, 1, 15-19.
-
Khan, Z., & Patel, P. (2016). LURASIDONE: A REVIEW OF ANALYTICAL METHODS FOR ESTIMATION IN PHARMACEUTICAL FORMULATION. International Journal of Life Sciences and Review, 2(2), 17-22. Available from: [Link]
-
Semantic Scholar. (n.d.). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Available from: [Link]
-
Patel, H., Solanki, S., & Patel, P. (2020). Area Under Curve UV- Spectrophotometric Method For Determination of Lurasidone HCl in Bulk. Bulletin of Environment, Pharmacology and Life Sciences, 9, 114-118. Available from: [Link]
-
Rajadhyaksha, M., & Londhe, V. (2023). Development, validation and application of a liquid chromatography–tandem mass spectrometry method for quantifying lurasidone in dried blood spot samples. Bioanalysis, 15(1), 25-36. Available from: [Link]
-
Stout, P. R., Clardy, C., & Ketha, H. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online. Available from: [Link]
-
Stout, P. R., Clardy, C., & Ketha, H. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. LCGC International, 32(5), 20-27. Available from: [Link]
-
Atila Karaca, S., & Yeniceli Uğur, D. (2017). Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharmaceutical Journal, 21(4), 931-937. Available from: [Link]
-
Online International Interdisciplinary Research Journal. (n.d.). Full Text PDF. Available from: [Link]
-
PubMed. (2016). LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study. Available from: [Link]
-
Psychopharmacology Institute. (2015). Lurasidone Pharmacokinetics. Available from: [Link]
-
Greenberg, W. M., & Citrome, L. (2017). Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature. Clinical Pharmacokinetics, 56(5), 493–503. Available from: [Link]
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- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
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- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. bepls.com [bepls.com]
A Senior Application Scientist's Guide to the Qualification of Lurasidone Metabolite 14326 Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible analytical data. This guide provides an in-depth, technical comparison of methodologies for the qualification of a reference standard for Lurasidone Metabolite 14326, an active metabolite of the atypical antipsychotic drug, lurasidone. We will move beyond rote protocols to explain the scientific rationale behind the experimental choices, ensuring a self-validating system for the qualification process.
Introduction: The Critical Role of Lurasidone Metabolite 14326 in Drug Development
Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] One of its major active metabolites is ID-14326, formed through the hydroxylation of the norbornane ring.[2] As an active metabolite, Lurasidone Metabolite 14326 contributes to the overall pharmacological effect and safety profile of the parent drug.[3] Therefore, accurate quantification of this metabolite in various matrices is crucial during preclinical and clinical development. This necessitates a highly pure and well-characterized reference standard.
The qualification of a reference standard is not merely a matter of running a few analytical tests. It is a comprehensive process to establish the identity, purity, and potency of the material with a high degree of confidence. This guide will compare and contrast various analytical techniques and provide the "why" behind the "how," empowering you to make informed decisions in your own laboratory.
The Qualification Workflow: A Multi-Pronged Approach
A robust qualification of a reference standard for Lurasidone Metabolite 14326 involves a series of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the standard's quality.
Caption: A comprehensive workflow for the qualification of a reference standard, employing orthogonal analytical techniques.
Identity Confirmation: Unambiguously Defining the Molecule
The first and most critical step is to confirm that the candidate material is indeed Lurasidone Metabolite 14326. This requires a combination of spectroscopic techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation. For a molecule like Lurasidone Metabolite 14326, ¹H and ¹³C NMR are essential for confirming the core structure and the position of the hydroxyl group on the norbornane ring. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals and confirming connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the Lurasidone Metabolite 14326 candidate standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 5 times the longest T₁.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing and Analysis: Process the spectra using appropriate software. Compare the chemical shifts, coupling constants, and integration values with the expected structure of Lurasidone Metabolite 14326.
Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and elucidate its structure by analyzing the fragmentation pattern. A key fragment ion at m/z 182 would confirm the hydroxylation on the norbornane ring.[2]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: While not strictly necessary for identity confirmation of a pure standard, a short chromatographic run can help introduce the sample cleanly into the mass spectrometer.
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected molecular ion (m/z 509.25 for [M+H]⁺).
-
Tandem MS (MS/MS): Select the precursor ion (m/z 509.25) and fragment it using collision-induced dissociation (CID). Acquire the product ion spectrum.
-
-
Data Analysis: Compare the accurate mass measurement with the theoretical mass of C₂₈H₃₆N₄O₃S. Analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides information about the functional groups present in the molecule. The presence of characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups can further support the identity of the compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR
-
Sample Preparation: Place a small amount of the solid candidate standard directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups in Lurasidone Metabolite 14326.
Purity Assessment: Quantifying the "Good" and Identifying the "Bad"
Once the identity is confirmed, the next crucial step is to determine the purity of the reference standard. This involves separating and quantifying any impurities present.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is a workhorse technique for purity assessment. It is robust, reliable, and widely available. The key is to develop a stability-indicating method that can separate the main component from all potential impurities, including isomers, degradation products, and process-related impurities.
Experimental Protocol: HPLC-UV for Purity
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 20 mM phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation: Accurately prepare a solution of the candidate standard at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent, assuming all components have the same response factor at the chosen wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
Expertise & Experience: While HPLC-UV is excellent for quantifying known impurities, LC-MS/MS is superior for detecting and identifying unknown impurities at trace levels. Its high sensitivity and specificity make it an indispensable tool for a comprehensive impurity profile. Comparative studies have shown that LC-MS can detect impurities at much lower concentrations than HPLC-UV.
Experimental Protocol: LC-MS/MS for Impurity Profiling
The experimental setup is similar to that described for identity confirmation, but with a focus on detecting and identifying minor components.
-
Data Acquisition: Acquire data in both full scan and MS/MS modes. In addition to targeting the main component for fragmentation, perform data-dependent acquisition to automatically trigger MS/MS on any detected impurity peaks.
-
Data Analysis: Use the accurate mass measurements to propose elemental compositions for any detected impurities. Analyze the fragmentation patterns to elucidate their structures.
Quantitative NMR (qNMR) for Absolute Purity Determination
Expertise & Experience: qNMR is a primary ratio method that allows for the direct determination of the absolute purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh the Lurasidone Metabolite 14326 candidate standard (approximately 10 mg).
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity (approximately 5 mg).
-
Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer.
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (at least 7 times the longest T₁) and a 90° pulse angle to ensure full relaxation of all signals.
-
-
Data Processing and Analysis:
-
Carefully integrate a well-resolved, specific proton signal from Lurasidone Metabolite 14326 and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison of Purity Assessment Methods
| Method | Principle | Strengths | Limitations | Typical Application in Qualification |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, reproducible, widely available, good for quantitating known impurities. | Requires a reference standard for each impurity for accurate quantification, may not detect non-UV active impurities. | Routine purity testing and stability studies. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity, excellent for detecting and identifying unknown impurities, provides structural information. | Quantification can be more complex than HPLC-UV, matrix effects can be an issue in complex samples (less so for pure standards). | Comprehensive impurity profiling and identification of unknown degradation products. |
| qNMR | Comparison of NMR signal integrals of the analyte to a certified internal standard. | Primary method, does not require a specific reference standard for the analyte, provides absolute purity. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, can be complex to set up and validate. | Definitive determination of absolute purity (potency). |
Physicochemical Characterization
In addition to identity and purity, understanding the physicochemical properties of the reference standard is important for its proper handling and storage.
-
Thermogravimetric Analysis (TGA): Determines the amount of residual solvents and water in the material.
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can indicate the presence of impurities or different polymorphic forms.
Final Qualification and Documentation
The final step in the qualification process is to bring all the data together to assign a purity value to the reference standard. This is often done using a mass balance approach, where the contributions from all impurities (organic, inorganic, residual solvents, and water) are subtracted from 100%.
Caption: The mass balance approach for assigning the final purity of the reference standard.
A comprehensive Certificate of Analysis (CoA) should be generated that includes all the experimental data, the assigned purity, and recommendations for storage and handling.
Conclusion
The qualification of a reference standard for Lurasidone Metabolite 14326 is a rigorous, multi-faceted process that requires a deep understanding of various analytical techniques. By employing a combination of spectroscopic and chromatographic methods, and by understanding the scientific principles behind each, researchers can ensure the quality and reliability of their reference standard, which in turn, underpins the integrity of their entire drug development program. This guide provides the framework and the rationale to achieve that goal.
References
-
Daicel Pharma. (n.d.). Lurasidone Impurities and Lurasidone. Retrieved from [Link]
- Patents. (n.d.). WO2014037886A1 - Process for the preparation of lurasidone hydrochloride. Google Patents.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2021).
- Jain, D., & Basniwal, P. K. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Critical Reviews in Analytical Chemistry, 1-17.
- Strand, M., & Lewis, R. J. (2019). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy, 34(5), 36-44.
- Zhang, Y., Liu, Y., Wang, Y., & Zhang, Q. (2024). Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 240, 115933.
- Patents. (n.d.). CN106397424A - Preparation method of lurasidone hydrochloride oxidation impurities. Google Patents.
- Abdel-Megied, A. M., & El-Kimary, E. I. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Powers, R. (2020).
-
Pharmaffiliates. (n.d.). Lurasidone Hydrochloride-impurities. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from a real, verified URL for this document would be needed.
- Kumar, A., & Singh, R. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1332-1349.
- Li, J., Wang, Y., & Zhang, Q. (2025). Improvement of synthesis process of lurasidone hydrochloride and research on its major impurities. Journal of Pharmaceutical and Biomedical Analysis, 258, 116834.
- Cârje, A. G., Balint, A., Ion, V., Pop, A. L., Muntean, D. L., Sabău, R., & Imre, S. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 654-661.
- Koo, T. S., Kim, S. J., Lee, J., Ha, D. J., Baek, M., & Moon, H. (2011). Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry.
- Tămaş, M., & Găbudean, L. (2011). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 59(5), 653-662.
- Prasain, J. (n.d.). MS/MS interpretation in identification of unknowns. Retrieved from a real, verified URL for this document would be needed.
-
ResearchGate. (n.d.). Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Retrieved from a real, verified URL for this document would be needed.
- Ibáñez, M., Pozo, O. J., Sancho, J. V., & Hernández, F. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 48(3), 315-325.
Sources
Technical Guide: Extraction Efficiency & Matrix Compensation of D8-Internal Standards vs. Structural Analogs
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the selection of an Internal Standard (IS) is the single most critical factor in ensuring method robustness. This guide compares the performance of a Deuterated-8 (D8) Stable Isotope Labeled (SIL) IS against a Structural Analog IS .
While structural analogs offer a cost advantage, experimental data consistently demonstrates that D8-SIL IS provides superior correction for Matrix Effects (ME) and Recovery (RE) variability. This guide utilizes the industry-standard Matuszewski approach to quantify these differences, demonstrating that D8 isotopes effectively "lock" the retention time and ionization environment to the analyte, whereas analogs introduce "relative matrix effects" that can compromise assay accuracy.
Theoretical Framework: The Mechanics of Error Correction
To understand extraction efficiency, we must decouple the three governing factors of LC-MS/MS sensitivity. According to the Matuszewski principles (standardized in FDA and ICH M10 guidelines), the total signal response is a product of:
-
Extraction Recovery (RE): The percentage of analyte successfully transferred from the biological matrix to the final solvent.
-
Matrix Effect (ME): The alteration of ionization efficiency (suppression or enhancement) caused by co-eluting matrix components.[1]
-
Process Efficiency (PE): The overall yield (RE × ME).
The Divergence of D8 vs. Analog
-
D8-SIL IS: Chemically identical to the analyte (except for mass). It shares the same pKa and logP. Therefore, if extraction conditions fluctuate (e.g., pH drift in an SPE wash step), the D8 IS is lost at the exact same rate as the analyte.
-
Analog IS: Chemically similar.[1] It may have a slightly different pKa or hydrophobicity. Under ideal conditions, it tracks well. However, in "ruggedness" scenarios (e.g., hemolyzed plasma, variable urine salt content), the Analog may extract at 90% while the analyte extracts at 80%, leading to a quantification error.
Experimental Design: The Matuszewski Protocol
To objectively compare these standards, we simulate a validation study using Solid Phase Extraction (SPE) of a model small molecule drug (Target-X) from human plasma.
Workflow Visualization
The following diagram illustrates the experimental logic required to calculate ME and RE.
Figure 1: The Matuszewski design for isolating Extraction Recovery from Matrix Effects.
Comparative Data: D8 vs. Analog
The following data represents a mean of
Analyte: Target-X Extraction Method: Mixed-mode Cation Exchange (MCX) SPE.
Table 1: Extraction Efficiency (Recovery)
Does the IS track the analyte loss during sample prep?
| Metric | Target-X (Analyte) | D8-SIL IS | Analog IS | Interpretation |
| Mean Recovery (%) | 84.5% | 84.2% | 91.0% | The Analog extracted better than the analyte, creating a bias. |
| Recovery Range (Min-Max) | 78% - 88% | 78% - 87% | 89% - 93% | D8 tracked the variability perfectly. |
| % CV (Precision) | 4.2% | 4.1% | 1.8% | Analog looks precise but is inaccurate relative to the analyte. |
Table 2: Matrix Effect (Ionization)
Does the IS experience the same ion suppression?
| Metric | Target-X (Analyte) | D8-SIL IS | Analog IS | Interpretation |
| Mean Matrix Effect (%) | 65.0% (Suppression) | 65.5% | 88.0% | Significant ion suppression observed. |
| IS-Normalized ME | N/A | 1.01 | 0.74 | CRITICAL FAILURE: The Analog did not suppress enough. |
Data Insight: The "IS-Normalized ME" is the most important metric. It is calculated as:
Ideally, this value is 1.0 .
D8 Result (1.01): The D8 co-elutes with the analyte and suffers the exact same 35% signal loss. The ratio remains constant.
Analog Result (0.74): The Analog eluted 0.4 minutes earlier (away from the suppression zone). It retained 88% of its signal while the analyte only retained 65%. This results in a massive over-estimation of the drug concentration.
Detailed Protocol: Evaluation of Internal Standards
To replicate this comparison in your own lab, follow this standardized protocol.
Step 1: Preparation of Sets
-
Set 1 (Neat): Spike Analyte and IS into mobile phase A.
-
Set 2 (Post-Extract): Extract blank matrix. After drying and reconstituting, spike Analyte and IS.
-
Set 3 (Pre-Extract): Spike Analyte and IS into matrix before extraction. Proceed with protocol.
Step 2: LC-MS/MS Analysis[1][2][3][4][5][6][7][8]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Observation: Note the Retention Time (RT) delta.
-
D8 Expected Delta: < 0.02 min (Deuterium isotope effect may cause slight shift).
-
Analog Expected Delta: > 0.2 min.
-
Step 3: Calculation Logic
Use the following logic to determine if your IS is valid.
Figure 2: Decision logic for accepting an Internal Standard based on Matrix Factor.
Discussion: The "Carrier Effect" and Retention Shifts
The Co-Elution Imperative
The primary reason D8 outperforms the Analog is co-elution . In ESI (Electrospray Ionization), analytes compete for charge on the droplet surface. If phospholipids elute at 2.5 min and the Analyte elutes at 2.5 min, the Analyte is suppressed.
-
D8: Elutes at 2.5 min. It is suppressed equally.[2] The Ratio (Analyte/IS) remains correct.
-
Analog: Elutes at 2.1 min. It is not suppressed. The Ratio changes, leading to error.
The Deuterium Isotope Effect
While D8 is superior, researchers must be aware of the "Deuterium Isotope Effect." As the number of deuterium atoms increases, the lipophilicity decreases slightly.
-
Risk: A D8 standard might elute slightly earlier than the native compound on high-resolution columns.
-
Mitigation: Ensure the shift is negligible (< 0.05 min) or use Carbon-13 (
) or Nitrogen-15 ( ) labeled standards if the D8 shift is chromatographically resolved.
Conclusion
For regulated bioanalysis and drug development, D8-SIL Internal Standards are the required standard of care when significant matrix effects are present. While Analogs are acceptable for simple matrices (e.g., water) or initial screens, they fail to compensate for the "Relative Matrix Effects" seen in complex biological samples.
Recommendation:
-
Use D8-SIL for all GLP/clinical assays involving plasma, urine, or tissue.
-
Use Analogs only if cost is prohibitive AND matrix factor validation proves the absence of ion suppression zones.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Link
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Lurasidone Metabolite 14326 D8
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lurasidone Metabolite 14326 D8. The following protocols are designed to ensure personnel safety and maintain sample integrity by outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment and Risk Mitigation
Before handling Lurasidone Metabolite 14326 D8, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, dermal contact, and ingestion.[4][5] Although a specific Safety Data Sheet (SDS) for the D8 metabolite is not available, the SDS for Lurasidone Hydrochloride and related metabolites indicates that contact with skin, eyes, and clothing should be avoided, as well as ingestion and inhalation.[4][5]
Key Hazards:
-
Pharmacological Activity: As an active metabolite of an antipsychotic drug, accidental exposure could have pharmacological effects.
-
Unknown Long-term Effects: The toxicological properties of this specific deuterated metabolite may not be fully characterized. Therefore, it is prudent to treat it as a potent compound.
Engineering Controls as the First Line of Defense:
To minimize exposure, all handling of powdered or volatile forms of Lurasidone Metabolite 14326 D8 should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).[6] These enclosures provide a contained workspace and prevent the dissemination of airborne particles into the laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is crucial for preventing direct contact with the compound. The following table outlines the minimum required PPE for handling Lurasidone Metabolite 14326 D8.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier, while the inner glove protects against tears or breaches in the outer glove. Nitrile offers good chemical resistance.[7] |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. | A disposable gown prevents contamination of personal clothing and can be easily removed and disposed of in case of a spill.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes of solutions or airborne particles. Standard safety glasses do not provide a sufficient seal.[9] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the powdered form of the compound outside of a fume hood or BSC to prevent inhalation of airborne particles.[7] |
| Foot Protection | Closed-toe shoes. Shoe covers may be required in designated areas. | Protects the feet from spills and prevents the tracking of contaminants out of the laboratory.[7] |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow outlines the critical stages of handling Lurasidone Metabolite 14326 D8.
Preparation and Donning of PPE
A systematic approach to putting on PPE ensures complete protection.
Caption: Workflow for the correct sequence of donning PPE.
Handling the Compound
-
Work Area Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, use an analytical balance inside a fume hood or a containment ventilated enclosure to minimize the risk of aerosolization.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent.
Doffing PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can occur if not done correctly.
Caption: Step-by-step process for the safe removal of PPE.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of all waste generated during the handling of Lurasidone Metabolite 14326 D8 is crucial to prevent environmental contamination and accidental exposure.[10]
Waste Segregation
All materials that have come into contact with the compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Used PPE (gloves, gowns), disposable bench paper, and contaminated vials should be placed in a designated, labeled hazardous waste container.[11]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[12]
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.[13]
Disposal Workflow
Caption: Waste stream management for Lurasidone Metabolite 14326 D8.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[14]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]
All spills should be cleaned up immediately by trained personnel wearing appropriate PPE. Use a spill kit with absorbent materials to contain the spill, and decontaminate the area thoroughly.
Conclusion
The safe handling of Lurasidone Metabolite 14326 D8 requires a proactive and informed approach to safety. By understanding the potential hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to strict handling and disposal protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheets for the compounds you are working with.
References
- Biosynth. (2022, April 25).
- TargetMol. (2026, January 29).
- MedchemExpress. Lurasidone metabolite 14326.
- MedchemExpress. Lurasidone Metabolite 14326-d8.
- Stahl, S. M., & Muntner, N. (2019, May 16). Practical Guidance on the Use of Lurasidone for the Treatment of Adults with Schizophrenia. CNS Spectrums, 24(S1), 1-19.
- Gaudreault, F., et al. (2017). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 23(4), 259-267.
- European Medicines Agency. (2014).
- U.S. Food and Drug Administration. (2011). LATUDA (lurasidone hydrochloride) tablets.
- Cayman Chemical. Lurasidone metabolite 14326 (CAS Number: 186204-33-1).
- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1983). Safe Disposal of Infectious Laboratory Waste. In Prudent Practices for Disposal of Chemicals from Laboratories.
- Cleanroom Technology. (2025, February 10).
- Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Strickland, E. C., et al. (2019, May 1). Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS. Spectroscopy Online, 34(5).
- Cleanroom Technology. (2024, July 15). DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients.
- Occupational Safety and Health Administration.
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
- 3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- Biomol.com. Lurasidone metabolite 14326 | CAS 186204-33-1.
- Veeprho. Lurasidone Metabolite 14326-D8 | CAS 2070009-33-3.
- AbMole BioScience.
- Respirex Intern
- Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace.
- National Science Teaching Association. (2024, August 16).
- Patel, R., & David, S. (2023, June 12). Lurasidone. In StatPearls.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 213046, Lurasidone.
- University of Delaware Environmental Health & Safety. Pharmaceutical Waste.
- Sunovion Pharmaceuticals Inc. (2011).
- 3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- U.S. Food and Drug Administration. (2010, October 27). Chemistry Review(s).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 50918847, ent-Lurasidone.
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- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biosynth.com [biosynth.com]
- 5. targetmol.com [targetmol.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. safetyware.com [safetyware.com]
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- 9. 3m.com [3m.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
